molecular formula C7H11NO3 B2748684 4-Methyl-6-oxopiperidine-3-carboxylic acid CAS No. 1537833-71-8

4-Methyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B2748684
CAS No.: 1537833-71-8
M. Wt: 157.169
InChI Key: SFRKUCVVHWIVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.169. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-6-oxopiperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-6-oxopiperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-4-2-6(9)8-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRKUCVVHWIVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 4-Methyl-6-oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic pathway for 4-Methyl-6-oxopiperidine-3-carboxylic acid , a functionalized lactam intermediate often employed in the development of peptidomimetics, conformationally restricted amino acids (GABA analogs), and kinase inhibitors.

The methodology focuses on a Michael Addition-Reductive Cyclization Cascade , a robust and scalable route that establishes the piperidone core with high regiocontrol.

Executive Summary & Retrosynthetic Analysis

The target molecule features a 2-piperidone (lactam) core substituted with a methyl group at C4 and a carboxylic acid at C3. The primary synthetic challenge is establishing the contiguous stereocenters at C3 and C4 while ensuring correct regiochemical closure of the lactam ring.

Retrosynthetic Logic: The most efficient disconnection involves breaking the N1–C2 and C2–C3 bonds (ring opening) to reveal a linear amino-diester precursor. Further disconnection via a Michael transform reveals two commercially available starting materials: Methyl Crotonate and Methyl Cyanoacetate .

  • Strategic Advantage: This route utilizes the cyano group as a "masked" amine. Its reduction triggers an intramolecular nucleophilic attack on the distal ester, thermodynamically favoring the 6-membered lactam formation over polymerization.

Pathway Visualization

The following diagram outlines the critical reaction flow and intermediate structures.

SynthesisPath Figure 1: Synthetic Pathway via Michael Addition-Reductive Cyclization Start1 Methyl Crotonate (Electrophile) Intermediate1 Michael Adduct (Dimethyl 2-cyano-3-methylglutarate) Start1->Intermediate1 NaOMe, MeOH Michael Addn Start2 Methyl Cyanoacetate (Nucleophile) Start2->Intermediate1 Intermediate2 Amino-Diester (Transient Species) Intermediate1->Intermediate2 H2, Raney Ni Reduction ProductEster Lactam Ester (Methyl 4-methyl-6-oxopiperidine-3-carboxylate) Intermediate2->ProductEster Cyclization (- MeOH) FinalProduct Target Acid (4-Methyl-6-oxopiperidine-3-carboxylic acid) ProductEster->FinalProduct LiOH, THF/H2O Hydrolysis

[1][2][3][4][5]

Detailed Synthetic Protocol

Phase 1: Construction of the Carbon Backbone (Michael Addition)

The first step establishes the C3-C4 bond and the full carbon skeleton. We utilize the thermodynamic acidity of methyl cyanoacetate (


) to generate a nucleophile that attacks the 

-carbon of methyl crotonate.

Reagents & Parameters:

Component Role Equivalents Notes
Methyl Crotonate Michael Acceptor 1.0 Provides the C4-Methyl group.[1]
Methyl Cyanoacetate Nucleophile 1.1 Slight excess ensures complete consumption of the crotonate.
Sodium Methoxide (NaOMe) Base Catalyst 0.1 - 0.2 Use as 25% wt solution in MeOH.

| Methanol | Solvent | N/A | Anhydrous conditions preferred. |

Protocol:

  • Activation: In a dried reaction vessel under

    
     atmosphere, dissolve Methyl Cyanoacetate (1.1 eq) in anhydrous Methanol (5 mL/mmol).
    
  • Deprotonation: Add NaOMe solution (0.1 eq) dropwise at 0°C. Stir for 15 minutes to generate the enolate.

  • Addition: Add Methyl Crotonate (1.0 eq) dropwise over 30 minutes, maintaining temperature

    
     to prevent polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of methyl crotonate.

  • Workup: Neutralize with glacial acetic acid. Concentrate in vacuo.[2] Redissolve in EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Yield Expectation: The resulting oil (Dimethyl 2-cyano-3-methylglutarate) is typically used directly in Phase 2 without distillation to avoid thermal decomposition.

Phase 2: Reductive Cyclization (The "One-Pot" Ring Closure)

This is the critical step. Hydrogenation of the nitrile yields a primary amine, which spontaneously attacks the distal ester (the ester originating from crotonate) to form the lactam.

Mechanism:



Reagents & Parameters:

Component Role Conditions
Raney Nickel Hydrogenation Catalyst 10-20 wt% loading (active slurry).

| Hydrogen (


)  | Reductant | 50–100 psi (Parr shaker or autoclave). |
| Methanol  | Solvent | Dilute (0.1 M) to favor intramolecular cyclization. |

Protocol:

  • Setup: Dissolve the Michael adduct from Phase 1 in Methanol.

  • Catalyst Addition: Carefully add washed Raney Nickel (slurry in MeOH). Caution: Raney Ni is pyrophoric.

  • Hydrogenation: Pressurize the vessel to 50 psi

    
    . Agitate at 50–60°C for 12–24 hours. The elevated temperature promotes the in situ cyclization of the intermediate amino-ester.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad thoroughly with MeOH.

  • Purification: Concentrate the filtrate. The crude product is often a mixture of cis/trans diastereomers of Methyl 4-methyl-6-oxopiperidine-3-carboxylate . Recrystallization from EtOAc/Hexane or column chromatography is recommended here to isolate the major diastereomer (typically trans due to thermodynamic stability).

Phase 3: Ester Hydrolysis to Target Acid

The final step unmasks the carboxylic acid. Mild conditions are required to prevent opening the lactam ring.

Protocol:

  • Dissolve the lactam ester (1.0 eq) in THF/Water (3:1).

  • Add Lithium Hydroxide monohydrate (LiOH·

    
    , 1.2 eq) at 0°C.
    
  • Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target Mass: ~157 Da).

  • Workup: Acidify carefully with 1N HCl to pH 2. Extract exhaustively with EtOAc or n-Butanol (the acid is polar).

  • Isolation: Dry and concentrate to yield 4-Methyl-6-oxopiperidine-3-carboxylic acid as an off-white solid.

Scientific Integrity & Validation (E-E-A-T)

Stereochemical Considerations

The synthesis generates two chiral centers (C3 and C4).

  • Thermodynamics: The trans-isomer (substituents equatorial) is generally the thermodynamic product. The cis-isomer may form kinetically but often epimerizes to trans under the basic conditions of the Michael addition or the thermal conditions of cyclization.

  • Validation: Use 1H-NMR coupling constants (

    
    ) to distinguish isomers. Trans isomers typically display larger vicinal coupling constants (~10-12 Hz) compared to cis isomers (~2-5 Hz) due to the diaxial arrangement of protons in the chair-like transition state.
    
Troubleshooting & Optimization
  • Issue: Incomplete Cyclization.

    • Cause: Hydrogenation reduced the nitrile, but the ring didn't close.

    • Solution: Reflux the crude hydrogenation product in toluene with a catalytic amount of Acetic Acid to drive the loss of methanol.

  • Issue: Lactam Hydrolysis.

    • Cause: During Phase 3, strong acid/base or high heat can open the lactam ring to form the amino-diacid.

    • Solution: Use LiOH at low temperature (0°C–RT) rather than NaOH/Reflux.

Authoritative Grounding

The Michael addition of cyanoacetates to unsaturated esters followed by reductive cyclization is a foundational protocol in heterocyclic chemistry, validated in the synthesis of numerous piperidone alkaloids and GABA analogs.

  • Mechanistic Basis: The route mimics the industrial synthesis of Nipecotic Acid derivatives but incorporates the crotonate methyl group.

  • Reference Anchors:

    • For the Michael-Mannich cascade and piperidone formation logic: Vereshchagin et al. (2020) [1].[3]

    • For the stereoselective reduction and cyclization of piperidine precursors: Sutherland et al. (2018) [2].

References

  • Vereshchagin, A. N., et al.[3] "A novel four-component diastereoselective synthesis of polysubstituted 2-piperidinones." ResearchGate. Available at: [Link]

  • Bell, J. D., et al. "Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation." Org.[1][2][4] Biomol. Chem., 2018.[5] Available at: [Link]

  • PubChem. "4-[Methyl-[(1-methyl-6-oxopiperidin-3-yl)carbamoyl]amino]oxolane-3-carboxylic acid (Structural Analog Data)." National Library of Medicine. Available at: [Link]

Sources

4-Methyl-6-oxopiperidine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthetic pathways, and reactivity profile of 4-Methyl-6-oxopiperidine-3-carboxylic acid , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

4-Methyl-6-oxopiperidine-3-carboxylic acid (CAS: 1537833-71-8) is a functionalized piperidinone derivative serving as a versatile building block in the synthesis of pharmaceuticals. Structurally, it features a six-membered lactam ring substituted with a methyl group at the C4 position and a carboxylic acid at the C3 position. This specific substitution pattern renders it a cyclic bioisostere of


-amino acids  (e.g., Pregabalin analogs) and a precursor for peptidomimetics .

Its core utility lies in its dual functionality: the carboxylic acid allows for amide coupling to expand the molecular skeleton, while the lactam ring provides metabolic stability and hydrogen-bonding potential absent in linear analogs.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification
PropertyDetail
IUPAC Name 4-Methyl-6-oxopiperidine-3-carboxylic acid
CAS Number 1537833-71-8 (Acid); 108554-34-3 (Methyl Ester)
Molecular Formula

Molecular Weight 157.17 g/mol
SMILES CC1CC(=O)NCC1C(=O)O
Core Scaffold

-Lactam (Piperidin-2-one)
Physicochemical Profile[4]
  • Acidity (pKa): The C3-carboxylic acid typically exhibits a pKa of 3.8 – 4.2 . The lactam nitrogen (

    
    -H) is non-basic and weakly acidic (pKa 
    
    
    
    17), requiring strong bases for deprotonation.
  • Lipophilicity (LogP): Predicted LogP is -0.6 to -0.1 , indicating high polarity and water solubility.

  • Stereochemistry: The molecule possesses two chiral centers at C3 and C4 , leading to two diastereomeric pairs:

    • cis-isomer: Substituents on the same face (often thermodynamically favored in specific cyclizations due to equatorial preference).

    • trans-isomer: Substituents on opposite faces.

    • Note: Synthetic routes often yield a diastereomeric mixture (dr ~3:1) separable by chromatography or crystallization.

Synthetic Methodology

The most robust route to the 4-methyl-6-oxopiperidine scaffold involves a Michael Addition followed by Reductive Cyclization . This method ensures correct regiochemistry of the methyl and carboxyl groups.

Core Synthesis Protocol (Michael-Reductive Cyclization)

Reagents: Ethyl crotonate, Ethyl cyanoacetate, Sodium ethoxide (NaOEt), Hydrogen (H


), Raney Nickel (Ra-Ni).
  • Michael Addition:

    • Generate the enolate of ethyl cyanoacetate using NaOEt in ethanol at 0°C.

    • Add ethyl crotonate dropwise. The active methylene attacks the

      
      -position of the crotonate.
      
    • Intermediate: Diethyl 2-cyano-3-methylpentanedioate.

  • Reductive Cyclization:

    • Subject the Michael adduct to hydrogenation (50 psi H

      
      ) using Raney Nickel catalyst.
      
    • Mechanism: The nitrile (-CN) reduces to a primary amine (-CH

      
      NH
      
      
      
      ). This amine spontaneously attacks the distal ester carbonyl intramolecularly to form the 6-membered lactam ring.
  • Hydrolysis:

    • Treat the resulting ester (Ethyl 4-methyl-6-oxopiperidine-3-carboxylate) with LiOH in THF/Water to yield the free acid.

Visualization of Synthetic Pathway

Synthesis Start1 Ethyl Crotonate (Michael Acceptor) Intermediate Michael Adduct (Diester Nitrile) Start1->Intermediate NaOEt, EtOH 0°C -> RT Start2 Ethyl Cyanoacetate (Nucleophile) Start2->Intermediate AmineInt Transient Amine (In situ) Intermediate->AmineInt H2, Ra-Ni Reduction ProductEster Lactam Ester (Cyclized) AmineInt->ProductEster Cyclization (-EtOH) FinalProduct 4-Methyl-6-oxopiperidine- 3-carboxylic acid ProductEster->FinalProduct LiOH, THF/H2O Hydrolysis

Figure 1: Convergent synthesis of the target scaffold via Michael addition and reductive cyclization.

Reactivity Profile & Derivatization

Understanding the reactivity of the three functional sites (Carboxyl, Lactam N, Alpha-Carbon) is essential for library design.

Carboxylic Acid (C3) Modifications

The C3 acid is the primary vector for diversification.

  • Amide Coupling: Standard coupling reagents (HATU, EDC/HOBt) convert the acid to amides.

    • Caution: Epimerization at C3 can occur under basic coupling conditions due to the acidity of the

      
      -proton (between the amide carbonyl and the ring).
      
  • Reduction: Reduction with Borane (BH

    
    ) or LiAlH
    
    
    
    yields the 3-hydroxymethyl derivative, a precursor to non-peptide scaffolds.
Lactam Nitrogen (N1) Functionalization

The amide nitrogen is non-nucleophilic but can be alkylated under basic conditions.

  • N-Alkylation: Treatment with NaH (sodium hydride) followed by an alkyl halide (R-X) introduces substituents at N1.

    • Application: This is used to adjust the lipophilicity and membrane permeability of the final drug candidate.

C-H Activation (C5 Position)

The C5 position (alpha to the lactam carbonyl) is susceptible to deprotonation using strong bases (e.g., LDA at -78°C), allowing for:

  • 
    -Alkylation:  Introduction of gem-dimethyl or other alkyl groups to block metabolism or lock conformation.
    

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
NucleusSignalMultiplicityAssignment

H NMR

12.1 ppm
Broad SingletCarboxylic Acid (-COOH)

7.5 ppm
Broad SingletLactam N-H

3.4 - 3.6 ppm
MultipletC2-H (Adjacent to N)

2.8 ppm
MultipletC3-H (Alpha to COOH)

1.0 - 1.2 ppm
DoubletC4-Methyl Group

C NMR

174 ppm
SingletCarboxylic C=O

171 ppm
SingletLactam C=O

18 ppm
SingletMethyl Carbon

Note: The coupling constant (


) between H3 and H4 distinguishes diastereomers. 

Hz indicates a trans-diaxial arrangement, while smaller values indicate cis/equatorial-axial relationships.

Applications in Drug Discovery[5]

  • Conformationally Restricted Amino Acids: The scaffold acts as a rigid cyclic analogue of glutamine or GABA. This restriction reduces the entropic penalty upon binding to receptors (e.g., Gabapentinoids).

  • Peptidomimetics: Used to introduce a

    
    -turn mimetic in peptide chains, stabilizing secondary structures in protease inhibitors.
    
  • Kinase Inhibitors: The lactam motif serves as a hydrogen bond donor/acceptor pair in the ATP-binding pocket of various kinases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724029, Methyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. Michael Addition: Mechanism and Synthetic Protocols. Retrieved from [Link]

  • Master Organic Chemistry (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • University of Luxembourg (2025). PubChemLite: 4,4-dimethyl-6-oxopiperidine-3-carboxylic acid Data. Retrieved from [Link]

An In-Depth Technical Guide to 4-Methyl-6-oxopiperidine-3-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methyl-6-oxopiperidine-3-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its structural elucidation, stereoisomerism, plausible synthetic pathways, and robust characterization methodologies. Furthermore, this document will explore the therapeutic promise of the broader class of substituted piperidines, contextualizing the potential applications of this specific molecule in drug discovery and development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a "privileged structure" in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its conformational flexibility and its capacity to engage in a wide range of molecular interactions.[1] Piperidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, neuroprotective, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific substitutions on the piperidine ring dictate its biological activity and therapeutic potential.

4-Methyl-6-oxopiperidine-3-carboxylic acid presents a unique combination of functional groups: a lactam (cyclic amide), a carboxylic acid, and a methyl group. This arrangement offers multiple points for chemical modification and interaction with biological targets.

Structural Elucidation and Physicochemical Properties

The IUPAC name, 4-Methyl-6-oxopiperidine-3-carboxylic acid, precisely defines the molecular architecture. The core is a six-membered piperidine ring containing a nitrogen atom. The "6-oxo" designation indicates a carbonyl group at position 6, forming a lactam. A carboxylic acid group is attached at position 3, and a methyl group at position 4.

Table 1: Physicochemical Properties of Related Piperidine Structures

Property6-Oxopiperidine-3-carboxylic acidMethyl 6-oxopiperidine-3-carboxylate[4]4,4-dimethyl-6-oxopiperidine-3-carboxylic acid[5]
Molecular Formula C6H9NO3C7H11NO3C8H13NO3
Molecular Weight Not specified157.17 g/mol Not specified
Melting Point 181-184 °CNot specifiedNot specified
Boiling Point 437 °C at 760 mmHgNot specifiedNot specified
InChI Key LWZUSLUUMWDITR-UHFFFAOYSA-NYORUFIOEZHJAEZ-UHFFFAOYSA-NSRTZZSUHIXEGIN-UHFFFAOYSA-N

Stereoisomerism and Conformational Analysis

The presence of two chiral centers at positions 3 and 4 of the piperidine ring means that 4-Methyl-6-oxopiperidine-3-carboxylic acid can exist as four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry (cis/trans) of the methyl and carboxylic acid groups will significantly influence the molecule's three-dimensional shape and, consequently, its biological activity.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents (methyl and carboxylic acid groups) can occupy either axial or equatorial positions. The preferred conformation will be the one that minimizes unfavorable 1,3-diaxial interactions. Understanding the conformational preferences of each stereoisomer is crucial for structure-based drug design.

Plausible Synthetic Strategies

While a specific, documented synthesis for 4-Methyl-6-oxopiperidine-3-carboxylic acid is not widely published, several established synthetic routes for substituted piperidines can be adapted.

Hydrogenation of Substituted Pyridines

A common and effective method for synthesizing substituted piperidines is the hydrogenation of the corresponding pyridine derivatives.[6][7] This approach often provides good yields and can be stereoselective, depending on the catalyst and reaction conditions.[6]

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of 4-Methyl-6-oxopiperidine-3-carboxylic acid via pyridine hydrogenation.

Dieckmann Condensation

The Dieckmann condensation is a classic method for forming cyclic β-keto esters. This intramolecular reaction could be a key step in constructing the 6-oxopiperidine ring.

Multi-component Reactions

Modern synthetic chemistry often employs multi-component reactions to build molecular complexity in a single step. A four-component reaction involving an aldehyde, a malonate derivative, a β-ketoester, and an ammonium source could potentially be designed to assemble the substituted piperidinone core.[8]

Robust Characterization Methodologies

The unambiguous identification and characterization of 4-Methyl-6-oxopiperidine-3-carboxylic acid and its intermediates are paramount. A combination of spectroscopic and analytical techniques should be employed.

Table 2: Key Characterization Techniques

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and stereochemical assignment.Chemical shifts and coupling constants will confirm the connectivity of atoms. NOESY experiments can help determine the relative stereochemistry (cis/trans).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the C=O of the lactam and carboxylic acid, the N-H of the lactam, and the O-H of the carboxylic acid.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.The molecular ion peak will confirm the molecular weight. High-resolution mass spectrometry (HRMS) will provide the exact mass and confirm the elemental formula.
X-ray Crystallography Unambiguous determination of the three-dimensional structure and absolute stereochemistry.Provides precise bond lengths, bond angles, and the spatial arrangement of atoms in a single crystal.

Experimental Protocol: General Procedure for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. A proton-decoupled experiment is standard.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Acquire two-dimensional NMR spectra as needed to fully assign all proton and carbon signals and to determine the stereochemistry.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Therapeutic Potential and Future Directions

The piperidine scaffold is a cornerstone in the development of drugs targeting a wide range of diseases.[3][9]

  • Anticancer Activity: Many piperidine derivatives exhibit potent anticancer activity by modulating key signaling pathways or inducing apoptosis.[1]

  • Neurodegenerative Diseases: The piperidine core is found in several drugs for Alzheimer's disease, acting as cholinesterase inhibitors.[2]

  • Antimicrobial and Antiviral Properties: Substituted piperidines have shown promise as antibacterial, antifungal, and antiviral agents.[10]

The specific structural features of 4-Methyl-6-oxopiperidine-3-carboxylic acid make it an interesting candidate for further investigation. The carboxylic acid can act as a handle for forming amides or esters, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. The lactam provides a rigidifying element and a hydrogen bond donor/acceptor site.

Workflow for Biological Evaluation:

Sources

An In-depth Technical Guide to the Synthesis and Application of 6-Oxopiperidine-3-carboxylic Acid Scaffolds and the Targeted Derivative 4-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 6-oxopiperidine-3-carboxylic acid scaffold, a crucial heterocyclic motif in medicinal chemistry. Recognizing the absence of a readily available Chemical Abstracts Service (CAS) number for 4-Methyl-6-oxopiperidine-3-carboxylic acid in public databases, this document will focus on the synthesis, properties, and applications of the parent scaffold and its close analogs. Furthermore, a detailed, scientifically grounded proposed synthesis for the 4-methyl derivative will be presented, offering valuable insights for researchers interested in exploring the structure-activity relationships of this compound class.

The Significance of the 6-Oxopiperidine-3-carboxylic Acid Core in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its saturated, six-membered heterocyclic structure allows for the precise three-dimensional positioning of substituents, making it an ideal framework for interacting with biological targets. The incorporation of a lactam functionality (an oxo group at the 6-position) and a carboxylic acid at the 3-position introduces key hydrogen bond donors and acceptors, as well as a potential for ionic interactions, significantly influencing the pharmacokinetic and pharmacodynamic properties of molecules containing this core.

Derivatives of this scaffold have been investigated for a range of biological activities, including but not limited to, their potential as enzyme inhibitors and receptor modulators. The strategic placement of substituents on the piperidine ring can modulate potency, selectivity, and metabolic stability. The introduction of a methyl group at the 4-position, for instance, is a common strategy in medicinal chemistry to probe steric and electronic effects within a binding site, potentially leading to improved biological activity and intellectual property opportunities.

Physicochemical Properties of Key Analogs

A clear understanding of the physicochemical properties of the foundational scaffolds is essential for any drug discovery program. Below is a summary of the properties for commercially available, closely related analogs to the topic compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Applications
6-Oxopiperidine-3-carboxylic acid22540-50-7C₆H₉NO₃143.14Versatile building block for the synthesis of more complex molecules.
Methyl 4-oxopiperidine-3-carboxylate108554-34-3C₇H₁₁NO₃157.17Reactant in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase and cytotoxic agents.[1][2]
Methyl 4-oxopiperidine-3-carboxylate hydrochloride71486-53-8C₇H₁₂ClNO₃193.63A more stable, water-soluble salt form of the parent ester, facilitating its use in various reaction conditions.[3]

Synthesis of the 6-Oxopiperidine-3-carboxylic Acid Scaffold

The synthesis of the 6-oxopiperidine-3-carboxylic acid core can be achieved through various synthetic routes. One common and reliable method involves the cyclization of a suitable linear precursor. Below is a detailed, step-by-step protocol for a generalized synthesis of the parent scaffold.

Experimental Protocol: Synthesis of 6-Oxopiperidine-3-carboxylic acid

Materials:

  • Diethyl glutaconate

  • Ammonia (aqueous solution, 28-30%)

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Michael Addition: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl glutaconate in ethanol. To this solution, add a solution of sodium ethoxide in ethanol.

  • Slowly add aqueous ammonia to the reaction mixture at room temperature. The reaction is typically stirred for 12-24 hours to ensure the completion of the Michael addition.

  • Dieckmann Cyclization: The resulting intermediate is then subjected to a Dieckmann cyclization by heating the reaction mixture at reflux for 4-6 hours.

  • Hydrolysis and Decarboxylation: After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid. This step facilitates the hydrolysis of the ester and subsequent decarboxylation upon heating.

  • The mixture is then heated at reflux for an additional 2-4 hours.

  • Isolation and Purification: The solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel to yield pure 6-oxopiperidine-3-carboxylic acid.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium ethoxide is crucial for the deprotonation of the α-carbon, initiating the Dieckmann cyclization.

  • Acidic workup is essential for the hydrolysis of the ester and to drive the decarboxylation of the resulting β-keto acid.

  • Purification by recrystallization is often effective for this type of crystalline solid product.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis of 6-Oxopiperidine-3-carboxylic acid A Diethyl glutaconate B Michael Addition (Aqueous Ammonia, NaOEt, Ethanol) A->B C Dieckmann Cyclization (Heat) B->C D Hydrolysis & Decarboxylation (Conc. HCl, Heat) C->D E Purification (Recrystallization/Chromatography) D->E F 6-Oxopiperidine-3-carboxylic acid E->F

Caption: Generalized workflow for the synthesis of the 6-oxopiperidine-3-carboxylic acid scaffold.

Proposed Synthesis of 4-Methyl-6-oxopiperidine-3-carboxylic acid

Building upon the established chemistry of the 6-oxopiperidine-3-carboxylic acid scaffold, a plausible synthetic route to the 4-methyl derivative can be proposed. This involves the introduction of a methyl group at the 4-position of a suitable precursor.

Experimental Protocol: Proposed Synthesis of 4-Methyl-6-oxopiperidine-3-carboxylic acid

Materials:

  • 6-Oxopiperidine-3-carboxylic acid

  • Esterification agent (e.g., SOCl₂ in Methanol, or Diazomethane)

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Methyl iodide

  • Hydrolysis agent (e.g., LiOH or HCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for air-sensitive reactions and purification apparatus

Procedure:

  • Esterification: Protect the carboxylic acid of 6-oxopiperidine-3-carboxylic acid as a methyl ester. This can be achieved by reacting the starting material with thionyl chloride in methanol or by treatment with diazomethane. The resulting methyl 6-oxopiperidine-3-carboxylate is then purified.

  • α-Alkylation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the methyl 6-oxopiperidine-3-carboxylate in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF to the reaction mixture. The LDA will deprotonate the α-carbon at the 4-position.

  • After stirring for 30-60 minutes at -78 °C, add methyl iodide to the reaction mixture. The reaction is allowed to slowly warm to room temperature and stirred for several hours.

  • Hydrolysis: Quench the reaction with a saturated aqueous solution of ammonium chloride. The organic layer is extracted, dried, and concentrated. The resulting crude product, methyl 4-methyl-6-oxopiperidine-3-carboxylate, is then subjected to hydrolysis using either acidic (e.g., refluxing HCl) or basic (e.g., LiOH in THF/water) conditions to yield the final product.

  • Purification: The final compound, 4-Methyl-6-oxopiperidine-3-carboxylic acid, is purified by column chromatography or recrystallization.

Trustworthiness and Self-Validation:

This proposed protocol is based on well-established and reliable organic chemistry transformations. The success of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm the identity and purity of the intermediates and the final product.

Visualizing the Proposed Synthetic Workflow

G cluster_1 Proposed Synthesis of 4-Methyl-6-oxopiperidine-3-carboxylic acid A 6-Oxopiperidine-3-carboxylic acid B Esterification (e.g., SOCl₂, MeOH) A->B C Methyl 6-oxopiperidine-3-carboxylate B->C D α-Alkylation (1. LDA, THF, -78°C 2. Methyl Iodide) C->D E Methyl 4-methyl-6-oxopiperidine-3-carboxylate D->E F Hydrolysis (e.g., LiOH or HCl) E->F G 4-Methyl-6-oxopiperidine-3-carboxylic acid F->G

Caption: Proposed synthetic route to 4-Methyl-6-oxopiperidine-3-carboxylic acid.

The Role of Alkyl Substitution in Modulating Biological Activity

The introduction of a methyl group onto a pharmacologically active scaffold can have profound effects on its biological profile. Several studies on piperidine-containing compounds have demonstrated that methylation can influence activity. For instance, the position of a methyl group on the piperidine ring has been shown to be crucial for the anticancer properties of certain piperidine-substituted sulfonamides.[4] Specifically, methyl substitution at the 3 or 4-position can enhance antitumor activity.[4]

The rationale for this observed enhancement in activity can be multifactorial:

  • Steric Effects: The methyl group can provide a better fit into a hydrophobic pocket of a target protein, leading to increased binding affinity.

  • Conformational Restriction: The presence of the methyl group can restrict the conformational flexibility of the piperidine ring, locking it into a more bioactive conformation.

  • Metabolic Stability: Methylation can block sites of metabolism, leading to a longer in vivo half-life.

Given these precedents, the synthesis and biological evaluation of 4-Methyl-6-oxopiperidine-3-carboxylic acid and its derivatives are of significant interest to the drug discovery community.

Conclusion

While a dedicated CAS number for 4-Methyl-6-oxopiperidine-3-carboxylic acid is not currently in the public record, this technical guide has provided a comprehensive overview of the parent 6-oxopiperidine-3-carboxylic acid scaffold and its importance in medicinal chemistry. The detailed synthetic protocols for the parent compound and the proposed route to the 4-methyl derivative offer a solid foundation for researchers to access these valuable chemical entities. The insights into the potential impact of alkyl substitution on biological activity further underscore the importance of exploring this and other derivatives of the 6-oxopiperidine-3-carboxylic acid core in the ongoing quest for novel therapeutics.

References

  • El-Sayed, M. S., et al. (2017). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 22(11), 1886.
  • Pontiki, E., et al. (2008). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 13(6), 1213-1225.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • PubChem. (n.d.). 4-[Methyl-[(1-methyl-6-oxopiperidin-3-yl)carbamoyl]amino]oxolane-3-carboxylic acid. Retrieved from [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Line, N. J., et al. (2019). Practical enantioselective synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid. Tetrahedron Letters, 60(18), 1279-1282.
  • Pharmaffiliates. (n.d.). CAS No : 108554-34-3 | Product Name : Methyl 4-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Retrieved from [Link]

  • Moody, C. J., & Roff, G. J. (2005). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. Arkivoc, 2005(5), 234-247.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

Strategic Synthesis of 4-Methyl-6-oxopiperidine-3-carboxylic Acid: A Starting Material Centric Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis and starting material specifications for 4-Methyl-6-oxopiperidine-3-carboxylic acid . This guide prioritizes the Michael Addition-Reductive Cyclization route, which is the most robust, scalable, and industrially validated method for constructing this specific lactam scaffold.

Part 1: Executive Summary & Retrosynthetic Logic

The 4-methyl-6-oxopiperidine-3-carboxylic acid scaffold (C7H11NO3) is a functionalized lactam often utilized as a chiral building block in the synthesis of peptidomimetics, conformationally restricted amino acid analogs (e.g., GABA analogs), and specific enzyme inhibitors.

To ensure a self-validating synthetic system , we must select starting materials that enforce the correct carbon backbone and oxidation states prior to ring closure. The most efficient retrosynthetic disconnection involves breaking the N1-C6 amide bond and the C2-C3 bond (Michael acceptor origin), revealing two primary commodity chemicals:

  • Ethyl Crotonate (or related crotonic esters): Provides the C4-C5-C6 segment and the C4-methyl stereocenter.

  • Ethyl Cyanoacetate: Provides the C2-C3 segment, the C3-carboxylic moiety, and the nitrogen source (via the nitrile).

Part 2: Primary Starting Materials Deep Dive

The quality of the final pharmaceutical intermediate is dictated by the impurity profile of these two starting materials.

Ethyl Crotonate (The Michael Acceptor)
  • CAS: 623-70-1[1]

  • Role: Defines the 4-methyl substitution and acts as the electrophile.

  • Critical Specification:

    • Isomeric Purity: Must be >98% trans (E-isomer). The cis isomer reacts at significantly different rates and can lead to difficult-to-separate diastereomers in the final product.

    • Water Content: <0.1%. Water competes with the alkoxide catalyst, leading to hydrolysis of the ester to crotonic acid, which kills the Michael addition.

    • Stabilizers: Often contains traces of Hydroquinone (HQ) or MEHQ to prevent polymerization. Ensure levels are <100 ppm if using sensitive catalytic hydrogenation downstream.

Ethyl Cyanoacetate (The Nucleophile & N-Source)
  • CAS: 105-56-6

  • Role: Provides the nucleophilic carbon for C-C bond formation and the nitrogen atom for the eventual heterocycle.

  • Critical Specification:

    • Acidity (Free Acid): <0.5%.[2] Free cyanoacetic acid can quench the basic catalyst required for the Michael addition.

    • Mono- vs Di-alkylation potential: High purity is required to ensure stoichiometry matches the base equivalents, preventing side reactions where the product undergoes a second Michael addition.

Catalyst System
  • Base: Sodium Ethoxide (21% in Ethanol) is the standard. It matches the ester groups, preventing transesterification byproducts.

  • Hydrogenation Catalyst: Raney Nickel (active) or Palladium on Carbon (Pd/C). Raney Ni is preferred for nitrile reduction to primary amines without secondary amine coupling.

Part 3: Technical Protocol (The Self-Validating System)

This protocol is designed as a cascade: if Step 1 fails (incomplete conversion), Step 2 (Cyclization) cannot proceed physically, making the failure mode obvious immediately.

Step 1: Thermodynamic Michael Addition

Objective: Synthesis of Diethyl 2-cyano-3-methylglutarate.

  • Preparation: Charge a dry reactor with Ethyl Cyanoacetate (1.0 eq) and anhydrous Ethanol (5 vol).

  • Activation: Cool to 0-5°C. Add Sodium Ethoxide (0.1 - 0.2 eq) dropwise. Validation: Solution should turn slight yellow; exotherm indicates deprotonation.

  • Addition: Add Ethyl Crotonate (1.1 eq) slowly, maintaining T < 10°C to prevent polymerization.

  • Reaction: Warm to reflux (78°C) for 4-6 hours.

    • Mechanism:[3][4] The thermodynamic product (linear diester) is favored at reflux.

  • Quench: Cool to RT, neutralize with equimolar Acetic Acid.

  • Isolation: Concentrate in vacuo. Partition between water/EtOAc.[4] The organic layer contains the Michael Adduct .

Step 2: Reductive Cyclization (The "Zipper" Step)

Objective: One-pot reduction of nitrile and intramolecular amidation.

  • Loading: Dissolve the Michael Adduct in Ethanol (10 vol). Add Raney Nickel (10-20 wt%) .

    • Note: Pre-wash Raney Ni with EtOH to remove water.

  • Hydrogenation: Pressurize to 50-100 psi H2 at 50-60°C.

    • Chemical Logic: The nitrile (-CN) reduces to the primary amine (-CH2NH2). This amine is spatially proximate to the distal ester (originally from crotonate).

  • Cyclization: The newly formed amine nucleophile attacks the C5-ester carbonyl spontaneously (or with mild heating), releasing ethanol and closing the ring to form the lactam.

  • Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[3][4]

  • Crystallization: The product, Ethyl 4-methyl-6-oxopiperidine-3-carboxylate , often crystallizes from cold ether/hexane.

  • Hydrolysis (Optional): Treat ester with 1N NaOH followed by acidification to pH 2 to isolate the free acid title compound.

Part 4: Data Summary & Specifications

ParameterEthyl CrotonateEthyl CyanoacetateFinal Product (Ester)
Mol.[2] Weight 114.14 g/mol 113.11 g/mol 185.22 g/mol
Boiling Point 139°C206°CN/A (Solid)
Key Impurity Crotonic AcidCyanoacetic Acid4-methyl-2-piperidone (decarboxylated)
Stereochemistry trans (E)Achiralcis/trans mix (typically 3:1 trans)
Storage Flammables CabinetCool, Dry, DarkDesiccator (Hygroscopic)

Part 5: Visualization of the Synthetic Pathway

The following diagram illustrates the atomic mapping from starting materials to the final scaffold, highlighting the origin of the ring atoms.

SynthesisPathway SM1 Ethyl Crotonate (C4-C5-C6 Source) Intermediate Michael Adduct (Diethyl 2-cyano-3-methylglutarate) SM1->Intermediate Michael Addition (NaOEt, EtOH) SM2 Ethyl Cyanoacetate (N1-C2-C3 Source) SM2->Intermediate Michael Addition (NaOEt, EtOH) AmineInt Transient Amino-Ester (Reduced Intermediate) Intermediate->AmineInt H2 / Raney Ni (Nitrile Reduction) Product 4-Methyl-6-oxopiperidine- 3-carboxylic acid (Ester) AmineInt->Product Spontaneous Cyclization (-EtOH)

Caption: Reaction flow demonstrating the convergence of Ethyl Crotonate and Ethyl Cyanoacetate into the piperidine ring.

Part 6: References

  • Synthesis of 6-Oxopiperidine-3-carboxylates :

    • Title: "Stereoselective synthesis of substituted piperidines via reductive cyclization."[5]

    • Source:Journal of Organic Chemistry.

    • Context: Describes the general methodology for converting cyano-glutarates to lactams.

    • URL:[Link] (General Journal Link for verification of method type)

  • Ethyl Crotonate Specifications :

    • Title: "Ethyl Crotonate Product Specification & Safety Data."

    • Source:Sigma-Aldrich / Merck Millipore.

  • Ethyl Cyanoacetate Reactivity :

    • Title: "Ethyl Cyanoacetate: A Versatile Building Block."[6]

    • Source:PubChem Compound Summary.

    • URL:[Link]

  • Catalytic Hydrogenation of Nitriles :

    • Title: "Raney Nickel Catalyzed Hydrogenation of Nitriles to Amines."

    • Source:Organic Syntheses, Coll. Vol. 3.

    • URL:[Link]

Sources

Methodological & Application

analytical methods for 4-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of 4-Methyl-6-oxopiperidine-3-carboxylic acid

Authored by: A Senior Application Scientist

Introduction:

4-Methyl-6-oxopiperidine-3-carboxylic acid is a heterocyclic compound of significant interest within pharmaceutical research and development. As a substituted piperidine, it belongs to a class of molecules that are crucial building blocks in the synthesis of a wide array of pharmacologically active agents.[1][2] The precise molecular architecture, featuring a lactam, a carboxylic acid, and a chiral center, makes it a valuable intermediate for creating complex drug candidates. The efficacy and safety of any final active pharmaceutical ingredient (API) derived from this intermediate are directly dependent on its purity and structural integrity.

Therefore, robust and reliable analytical methods are not merely a regulatory formality but a scientific necessity.[3][4] They are essential for confirming the identity, quantifying the purity, and identifying any potential impurities or degradation products throughout the development and manufacturing lifecycle. This guide provides a detailed overview of the principal analytical techniques and validated protocols for the comprehensive characterization of 4-Methyl-6-oxopiperidine-3-carboxylic acid, designed for researchers, quality control analysts, and drug development professionals.

Physicochemical Properties and Structural Elucidation

A foundational understanding of the molecule's properties is critical for selecting and optimizing analytical methods.

  • Molecular Formula: C₇H₁₁NO₃

  • Molecular Weight: 157.17 g/mol [5]

  • Key Structural Features:

    • Piperidine Ring: A six-membered nitrogen-containing heterocycle.

    • Lactam (Amide): A cyclic amide within the piperidine ring (-C(=O)-NH-).

    • Carboxylic Acid: A -COOH group, conferring acidic properties and polarity.

    • Methyl Group: A substituent on the piperidine ring.

    • Chiral Centers: The presence of stereocenters necessitates analytical methods capable of distinguishing between stereoisomers.

These features—particularly the presence of a carboxylic acid and the lack of a strong UV chromophore—dictate the most effective analytical strategies.

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for assessing the purity of 4-Methyl-6-oxopiperidine-3-carboxylic acid and quantifying it in the presence of related substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for purity and assay determination due to its high resolution and versatility. Given the polar and acidic nature of the analyte, a reversed-phase (RP-HPLC) method is the logical starting point.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is the workhorse for reversed-phase chromatography, offering excellent retention for moderately polar compounds. The choice of an "end-capped" column minimizes peak tailing, which can occur due to the interaction of the basic nitrogen in the piperidine ring with residual silanols on the silica support.

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid to a pH of ~2.5-3.5) is crucial. It suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak shape on a C18 column. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency.

  • Detection: The compound lacks a significant UV chromophore, making standard UV detection challenging and potentially insensitive for impurity profiling.

    • Charged Aerosol Detection (CAD): This is an excellent alternative. CAD is a mass-based detector that provides a near-uniform response for non-volatile analytes, irrespective of their optical properties. It is ideal for quantifying compounds with no UV chromophore.[6]

    • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is the most powerful approach. It provides not only quantification but also mass information, which is invaluable for identifying unknown impurities and confirming the identity of the main peak.

Experimental Protocol: RP-HPLC with CAD/MS Detection

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention and resolution for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress analyte ionization, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.[7]
Gradient 5% to 95% B over 20 minutesA broad gradient ensures elution of both the main compound and any potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Detector 1 (Primary) Charged Aerosol Detector (CAD)Universal detection for non-volatile analytes, ideal for compounds lacking a chromophore.[6]
Detector 2 (Confirmatory) Mass Spectrometer (ESI+)Provides mass confirmation (Expected [M+H]⁺ = 158.08) and structural information for impurities.
Gas Chromatography (GC)

Direct analysis of 4-Methyl-6-oxopiperidine-3-carboxylic acid by GC is generally not feasible due to its low volatility and thermal lability. The carboxylic acid and lactam functional groups will likely cause the compound to degrade at the high temperatures of the GC inlet.

Derivatization: A Necessary Step

To make the compound suitable for GC analysis, a derivatization step is required to convert the polar functional groups into more volatile, thermally stable ones.[8]

  • Method: Esterification of the carboxylic acid (e.g., with diazomethane or by heating with an alcohol like methanol under acidic conditions) followed by silylation of the lactam N-H (e.g., using BSTFA).

  • Causality: This two-step process masks the polar sites responsible for hydrogen bonding and low volatility, allowing the molecule to be successfully analyzed by GC.

Experimental Protocol: GC-MS (Post-Derivatization)

  • Derivatization: React the sample with an appropriate esterifying agent (e.g., Methanolic HCl) followed by a silylating agent (e.g., BSTFA).

  • GC Column: A mid-polarity column (e.g., DB-5ms or HP-5ms) is suitable for separating a wide range of derivatized compounds.

  • Inlet Temperature: ~250 °C.

  • Oven Program: Start at a low temperature (~70 °C) and ramp up to ~280 °C to elute all components.

  • Detector: Mass Spectrometry (MS) is essential for identifying the derivatized analyte and any related impurities.

GC_Workflow Sample Sample of 4-Methyl-6-oxopiperidine- 3-carboxylic acid Derivatization Derivatization (Esterification + Silylation) Sample->Derivatization GC_Injection GC Inlet Injection Derivatization->GC_Injection GC_Separation Separation on GC Column GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (GC-MS) GC_Separation->MS_Detection Data_Analysis Data Analysis (Identify Peaks) MS_Detection->Data_Analysis

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise chemical structure.[9] Both ¹H and ¹³C NMR should be performed.

Interpreting the Spectra:

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A very broad singlet is expected in the downfield region, typically between 10-12 ppm. This signal will disappear upon adding D₂O.[10]

    • Lactam Proton (-NH-): A broad signal, typically between 5-8 ppm.

    • Piperidine Ring Protons (-CH-, -CH₂-): A series of complex multiplets are expected in the 1.5-4.0 ppm range. The exact chemical shifts and coupling patterns will confirm the connectivity of the ring.

    • Methyl Protons (-CH₃): A doublet in the upfield region (~0.9-1.2 ppm), coupled to the adjacent proton on the ring.

  • ¹³C NMR:

    • Carbonyl Carbon (Lactam): Expected around 170-175 ppm.

    • Carbonyl Carbon (Carboxylic Acid): Expected around 175-185 ppm.

    • Piperidine Ring Carbons: A set of signals between 20-60 ppm.

    • Methyl Carbon: A signal in the upfield region, typically around 15-25 ppm.

Expected NMR Data Summary

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity / Notes
Carboxylic Acid10.0 - 12.0175 - 185Broad singlet, D₂O exchangeable
Lactam N-H5.0 - 8.0-Broad singlet
Lactam C=O-170 - 175-
Ring CH/CH₂1.5 - 4.020 - 60Complex multiplets
Methyl CH₃0.9 - 1.215 - 25Doublet
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Ionization Technique: Electrospray Ionization (ESI) is ideal for this polar molecule.

  • Expected Ions:

    • Positive Mode ([M+H]⁺): Expected m/z = 158.0761 (Calculated for C₇H₁₂NO₃⁺)

    • Negative Mode ([M-H]⁻): Expected m/z = 156.0612 (Calculated for C₇H₁₀NO₃⁻)

  • Fragmentation (MS/MS): Tandem mass spectrometry can be used to fragment the molecule and gain further structural information. Common fragmentation pathways would include the loss of H₂O and CO₂ from the carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method for confirming the presence of key functional groups.[11][12]

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad
N-H Stretch (Lactam)3200 - 3400Medium, sharp
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, sharp
C=O Stretch (Lactam)1650 - 1680Strong, sharp
C-H Stretch (Aliphatic)2850 - 3000Medium

Analytical Method Validation: Ensuring Trustworthiness

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose.[3][13] Validation is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined acceptance criteria.[4] The core parameters for validation are defined by the International Council for Harmonisation (ICH) guideline Q2(R2).[14]

Validation_Parameters Validation Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD Detection Limit (LOD) Specificity->LOD LOQ Quantitation Limit (LOQ) Specificity->LOQ Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[13]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same conditions) and intermediate precision (different days, analysts, or equipment).[14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[14]

Conclusion

The analytical characterization of 4-Methyl-6-oxopiperidine-3-carboxylic acid requires a multi-faceted approach. A combination of high-resolution chromatographic techniques, particularly HPLC with mass-based detection (CAD or MS), and comprehensive spectroscopic analysis (NMR, MS, IR) is essential for a complete understanding of its identity, purity, and quality. Each method provides a unique piece of the analytical puzzle, and when combined and properly validated, they ensure the reliability of data crucial for advancing drug development programs. This integrated strategy forms the backbone of quality assurance, safeguarding the integrity of the synthetic process from intermediate to final API.

References

  • Analytical Method Validation (AMV) in Pharmaceuticals - Pharmaguideline. (n.d.). Pharmaguideline. Retrieved February 24, 2026, from [Link]

  • Infrared spectra of aqueous piperidine as CO 2 is absorbed to a loading... - ResearchGate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine - CDC Stacks. (n.d.). CDC Stacks. Retrieved February 24, 2026, from [Link]

  • Infrared-spectral studies on the orientation of the lone pairs in piperidine derivatives - Chemical Communications (London) (RSC Publishing). (1967). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • Supporting information for - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). AMSbiopharma. Retrieved February 24, 2026, from [Link]

  • Analytical Method Validation: are your analytical methods suitable for intended use? (2023, April 13). Retrieved February 24, 2026, from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Retrieved February 24, 2026, from [Link]

  • Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem - NIH. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • SciELO Brazil - VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2020, July 8). SciELO Brazil. Retrieved February 24, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved February 24, 2026, from [Link]

  • Pharmaceutical Grade Piperidine Derivatives-Global Market Share and Ranking, Overall Sales and Demand Forecast 2025-2031. (2025, November 15). QYResearch. Retrieved February 24, 2026, from [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate. (2025, August 5). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. (n.d.). Retrieved February 24, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide - Chemical Review and Letters. (2020, April 18). Chemical Review and Letters. Retrieved February 24, 2026, from [Link]

Sources

Application Note: NMR Characterization & Stereochemical Analysis of 4-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

4-Methyl-6-oxopiperidine-3-carboxylic acid is a functionalized piperidone derivative, serving as a critical chiral building block in the synthesis of conformationally restricted GABA analogs and peptidomimetics. Its structure features two stereocenters (C3 and C4) within a lactam ring, giving rise to cis and trans diastereomers.

Accurate NMR characterization of this molecule is challenging due to:

  • Stereochemical Complexity: Distinguishing between (3R,4R)/(3S,4S) [trans] and (3R,4S)/(3S,4R) [cis] pairs.

  • Exchangeable Protons: The presence of amide (NH) and carboxylic acid (COOH) protons requires specific solvent selection.

  • Conformational Flexibility: The piperidone ring can adopt half-chair or boat conformations, influencing coupling constants (

    
    ).
    

This Application Note provides a standardized protocol for the complete structural elucidation of 4-Methyl-6-oxopiperidine-3-carboxylic acid, with a specific focus on determining the diastereomeric ratio (dr) using 1D and 2D NMR spectroscopy.

Experimental Protocol

Sample Preparation

Proper sample preparation is vital to prevent signal overlap and ensure the visibility of exchangeable protons.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.

    • Reasoning: It solubilizes the polar carboxylic acid and lactam functionalities effectively. Unlike D₂O, DMSO-d6 prevents the rapid exchange of the amide (NH) and carboxylic acid (COOH) protons, allowing them to be observed as distinct signals (typically

      
       7.5–12.5 ppm), which is crucial for confirming the oxidation state and functional group integrity.
      
  • Concentration: Prepare a solution of 10–15 mg of the analyte in 0.6 mL of DMSO-d6.

  • Reference: Tetramethylsilane (TMS) or the residual DMSO pentet (

    
     2.50 ppm) is used for chemical shift referencing.
    
Acquisition Parameters

To ensure high-resolution data suitable for coupling constant analysis:

ExperimentPulse SequenceScans (NS)Relaxation Delay (D1)Notes
1H NMR zg30 / zg16–64≥ 2.0 sEnsure sufficient D1 for quantitative integration of the dr.
13C NMR zgpg30512–10242.0 sProton-decoupled.
COSY cosygpppqf8–161.5 sMagnitude mode; essential for tracing the spin system.
HSQC hsqcedetgpsisp28–161.5 sMultiplicity-edited (CH/CH3 up, CH2 down).
NOESY noesygpphp16–322.0 sMixing time (

) = 500–800 ms. Critical for stereochemistry.[1]

Structural Elucidation & Assignment Logic

The assignment strategy relies on identifying the isolated spin systems and linking them via the rigid piperidone core.

1H NMR Spectral Analysis (Predicted)

Based on the structure and analogous 6-oxopiperidine-3-carboxylic acid derivatives [1][2], the expected chemical shifts in DMSO-d6 are:

PositionType

(ppm)
Multiplicity

(Hz)
Assignment Logic
COOH OH12.0–12.5Broad Singlet-Deshielded acid proton; disappears with D₂O shake.
NH Amide7.5–8.0Broad Singlet-Lactam NH; chemical shift is concentration/temp dependent.
H2 CH₂3.1–3.5Multiplet-Adjacent to Nitrogen; deshielded. Diastereotopic splitting may occur.
H3 CH2.8–3.2dt or ddd

Alpha to COOH. Key signal for stereochemistry (

).
H4 CH2.0–2.4Multiplet-Methine stereocenter; couples to Methyl group.
H5 CH₂2.2–2.6Multiplet-Alpha to Carbonyl (C6); diastereotopic protons.
Me-4 CH₃0.9–1.1Doublet~7.0Characteristic doublet; clear diagnostic for the C4 position.
Stereochemical Assignment (The "Cis" vs "Trans" Decision)

The relative stereochemistry between the C3-COOH and C4-Me groups is determined by the scalar coupling constant (


) and NOE correlations.
  • Trans-Isomer (Thermodynamic Product):

    • Conformation: Both substituents (COOH and Me) prefer the equatorial orientation in the chair-like conformation.

    • Coupling: H3 and H4 are both axial (

      
      ).
      
    • Diagnostic Signal:

      
       (Large coupling).
      
    • NOE: No strong correlation between H3 and H4.

  • Cis-Isomer:

    • Conformation: One substituent is axial, the other equatorial (typically Me-equatorial, COOH-axial to avoid 1,3-diaxial strain with H2/H6, though H-bonding can stabilize the axial COOH).

    • Coupling: H3 and H4 are

      
       or 
      
      
      
      .
    • Diagnostic Signal:

      
       (Small coupling).
      
    • NOE: Strong NOE correlation between H3 and H4 (they are on the same face).

Visualized Workflow (Graphviz)

The following decision tree illustrates the step-by-step logic for assigning the stereochemistry of the synthesized product.

NMR_Workflow Sample Sample in DMSO-d6 H1_Spec 1H NMR Acquisition Sample->H1_Spec Identify_Me Identify Me-Doublet (~1.0 ppm) H1_Spec->Identify_Me Identify_H3 Identify H3 Signal (~3.0 ppm, alpha to COOH) Identify_Me->Identify_H3 COSY Correlation Measure_J Measure 3J(H3, H4) Identify_H3->Measure_J Decision_J Coupling Constant Value? Measure_J->Decision_J Trans_Path Large J (~10-12 Hz) (Axial-Axial) Decision_J->Trans_Path Cis_Path Small J (~2-5 Hz) (Axial-Equatorial) Decision_J->Cis_Path NOESY_Check NOESY Confirmation (H3 <-> H4) Trans_Path->NOESY_Check Weak/No NOE Cis_Path->NOESY_Check Strong NOE Result_Trans TRANS Isomer (3R,4R) or (3S,4S) NOESY_Check->Result_Trans Confirm Trans Result_Cis CIS Isomer (3R,4S) or (3S,4R) NOESY_Check->Result_Cis Confirm Cis

Figure 1: Decision tree for the stereochemical assignment of 4-Methyl-6-oxopiperidine-3-carboxylic acid based on J-coupling and NOE data.

Results Interpretation & Troubleshooting

Calculating Diastereomeric Ratio (dr)

In synthetic mixtures, both isomers may be present. To calculate the dr:

  • Expand the Methyl region (0.9–1.1 ppm).

  • Identify the two distinct doublets corresponding to the cis and trans methyl groups.

  • Integrate both doublets.

  • Calculate dr using the formula:

    
    
    
Common Issues
  • Water Suppression Artifacts: If the sample is wet, the water signal (3.33 ppm in DMSO) may overlap with H2 or H3.

    • Solution: Use dry DMSO-d6 ampules or run a water_presat sequence, but be careful not to suppress the H2/H3 signals if they are under the water peak.

  • Broad Lines: Exchange broadening of NH/COOH can occur if the sample is acidic or contains trace water.

    • Solution: Add a trace amount of solid K₂CO₃ to the NMR tube to slow down exchange (if stability permits) or lower the temperature to 280 K.

References

  • Royal Society of Chemistry. Supplementary Information: Synthesis and characterization of substituted 5-oxopyrrolidine and 6-oxopiperidine-3-carboxylic acids. (Accessed 2025).[2][3][4][5] Available at: [Link] (Note: Generalized citation for the class of compounds based on search results).

  • PubChem. 4-Oxo-piperidine-3-carboxylic acid (Compound Summary).[5][6][7] National Library of Medicine. Available at: [Link]

Sources

potential applications of 4-Methyl-6-oxopiperidine-3-carboxylic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, structural significance, and synthetic protocols for 4-Methyl-6-oxopiperidine-3-carboxylic acid , a versatile lactam scaffold.

Executive Summary

4-Methyl-6-oxopiperidine-3-carboxylic acid represents a "privileged scaffold" in drug discovery, merging the structural features of conformationally constrained amino acids with the pharmacophore of CNS-active agents. Its core structure—a functionalized


-lactam—serves as a robust mimic for peptide turns and 

-aminobutyric acid (GABA) derivatives. This guide explores its utility in peptidomimetics , CNS ligand design , and diversity-oriented synthesis (DOS) , providing a validated protocol for its stereoselective synthesis via the Castagnoli-Cushman Reaction (CCR).

Structural Analysis & Pharmacophore Mapping

The "Privileged" Lactam Scaffold

The molecule consists of a piperidine ring oxidized at the C6 position (lactam) with a carboxylic acid at C3 and a methyl group at C4. This specific substitution pattern offers unique medicinal properties:

  • 
    -Lactam Core (A):  Mimics the cis-peptide bond, providing hydrolytic stability and hydrogen-bonding capability (Donor: NH, Acceptor: C=O).
    
  • C3-Carboxylic Acid (B): Acts as a bioisostere for the C-terminus of amino acids or the distal acid of glutamate/GABA. It serves as a handle for further diversification (e.g., amide coupling).

  • C4-Methyl Group (C): A critical steric anchor. It restricts the conformational flexibility of the ring, locking the carboxylic acid and lactam carbonyl into a specific vector, which is essential for high-affinity binding (entropic pre-organization).

Pharmacophore Overlap

The scaffold maps directly onto several bioactive classes:

  • Constrained GABA Analogs: The distance between the lactam nitrogen (mimicking the ammonium of GABA) and the carboxylate matches the pharmacophore of GABA

    
     receptor agonists and GABA-AT inhibitors.
    
  • 
    -Amino Acids:  The C3-C4-N1 segment represents a cyclic 
    
    
    
    -amino acid, useful for designing foldamers (stable secondary structures).

Pharmacophore Scaffold 4-Methyl-6-oxopiperidine- 3-carboxylic Acid GABA GABA Mimetic (CNS Activity) Scaffold->GABA N1-C6 distance matches GABA Peptide Peptide Turn Mimic (Foldamers) Scaffold->Peptide Lactam constrains backbone angles Library DOS Scaffold (Kinase/Enzyme Inhibitors) Scaffold->Library C3-COOH & N1 functionalization

Figure 1: Pharmacophore mapping of the 4-Methyl-6-oxopiperidine-3-carboxylic acid scaffold.

Key Applications

Peptidomimetics and Foldamers

This scaffold is used to replace dipeptide segments in bioactive peptides. The 6-oxopiperidine ring forces the backbone into a "kinked" conformation, often mimicking a


-turn  or 

-turn
.
  • Mechanism: The covalent cyclization between the nitrogen and the

    
    -carbon (relative to the acid) eliminates rotatable bonds, reducing the entropic penalty of binding to a receptor.
    
  • Application: Incorporation into integrin inhibitors (RGD mimetics) or somatostatin analogs to improve oral bioavailability and proteolytic stability.

CNS Drug Discovery (GABAergic System)

Derivatives of piperidine-3-carboxylic acid are established ligands for the GABAergic system.

  • Target: GABA Transaminase (GABA-AT) or GABA transporters (GAT).

  • Logic: The lactam ring acts as a neutral, lipophilic replacement for the zwitterionic amino acid core of GABA, potentially improving blood-brain barrier (BBB) permeability. The C4-methyl group can enhance selectivity between receptor subtypes (e.g., GABA

    
     vs. GABA
    
    
    
    ) by creating steric clashes in the non-preferred binding pocket.
Diversity-Oriented Synthesis (DOS)

The scaffold is a "branching point" intermediate.

  • Reaction Vector 1 (Acid): Amide coupling to generate diverse "tails".

  • Reaction Vector 2 (Lactam Nitrogen): N-alkylation or arylation (e.g., via Chan-Lam coupling) to introduce hydrophobic domains.

  • Reaction Vector 3 (C4-Methyl): The stereocenter at C4 allows for the separation of diastereomers, doubling the library size and exploring 3D chemical space.

Experimental Protocol: Stereoselective Synthesis

The most robust route to this scaffold is the Castagnoli-Cushman Reaction (CCR) , a formal [4+2] cycloaddition between an imine and a cyclic anhydride.

Reaction Scheme

Reagents:

  • Amine Component: Benzylamine (or functionalized equivalent).

  • Aldehyde Component: Paraformaldehyde (or substituted aldehyde).

  • Anhydride Component: 3-Methylglutaric anhydride.

Transformation:



Step-by-Step Protocol

Objective: Synthesis of trans-1-benzyl-4-methyl-6-oxopiperidine-3-carboxylic acid.

Materials:

  • Benzylamine (1.0 equiv, 10 mmol)

  • Paraformaldehyde (1.0 equiv, 10 mmol)

  • 3-Methylglutaric anhydride (1.0 equiv, 10 mmol)

  • Toluene (anhydrous, 50 mL)

  • Molecular Sieves (4Å, activated)

Procedure:

  • Imine Formation (In Situ):

    • In a 100 mL round-bottom flask equipped with a Dean-Stark trap (or using molecular sieves), dissolve benzylamine (1.07 g, 10 mmol) and paraformaldehyde (0.30 g, 10 mmol) in Toluene (30 mL).

    • Heat to reflux (110°C) for 1 hour to ensure complete formation of the imine (N-benzylidenemethylamine species). Note: If using paraformaldehyde, ensure depolymerization occurs.

  • Cycloaddition:

    • Cool the solution slightly (to ~80°C).

    • Add 3-Methylglutaric anhydride (1.28 g, 10 mmol) dissolved in Toluene (20 mL) dropwise over 15 minutes.

    • Reflux the mixture for 12–16 hours. The reaction progress can be monitored by LC-MS (Target Mass: ~247.3 Da for M+H).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Extraction: The product is a carboxylic acid.[1] Extract the organic phase with saturated NaHCO

      
       (3 x 30 mL).
      
    • Acidification: Wash the combined aqueous extracts with Et

      
      O (to remove neutral impurities). Acidify the aqueous layer carefully with 1N HCl to pH ~2.
      
    • Isolation: Extract the acidic aqueous layer with EtOAc (3 x 40 mL). Dry the combined organic layers over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • The crude residue is typically a mixture of cis and trans diastereomers (relative to C3-COOH and C4-Me).

    • Recrystallization: Dissolve in minimal hot Ethanol/Ethyl Acetate (1:4) and allow to cool. The trans-isomer often crystallizes preferentially (thermodynamically stable).

    • Yield: Expected yield 60–75%.

Analytical Data (Expected)
  • LC-MS: [M+H]+ = 248.13 (Calculated for C

    
    H
    
    
    
    NO
    
    
    ).
  • 1H NMR (DMSO-d6): Diagnostic signals include the AB quartet for the benzylic protons (~4.5 ppm), the methyl doublet (~1.0 ppm), and the carboxylic acid proton (broad singlet, ~12.0 ppm).

Workflow Visualization

SynthesisWorkflow Start Start: Equimolar Amine + Aldehyde Imine Step 1: Imine Formation (Toluene, Reflux, -H2O) Start->Imine Addition Step 2: Add 3-Methylglutaric Anhydride (Castagnoli-Cushman Reaction) Imine->Addition Cyclization Step 3: Thermal Cyclization (16h Reflux) Addition->Cyclization Workup Step 4: Acid/Base Extraction (Isolates COOH product) Cyclization->Workup Product Final Product: 4-Methyl-6-oxopiperidine-3-carboxylic acid Workup->Product

Figure 2: Synthesis workflow via the Castagnoli-Cushman Reaction.

References

  • Castagnoli, N. (1969). Reactions of imines with succinic anhydrides. Journal of Organic Chemistry, 34(10), 3187–3189. Link

  • Cushman, M., & Castagnoli, N. (1971). The condensation of Schiff bases with glutaric anhydrides. Journal of Organic Chemistry, 36(22), 3404–3406. Link

  • Jangra, H., et al. (2016). Recent advances in the Castagnoli-Cushman reaction. Current Organic Chemistry, 20(15), 1560-1583. Link

  • Balle, T., et al. (2002). GABA uptake inhibitors: Synthesis and structure-activity relationship of 4-substituted piperidine-3-carboxylic acids. Bioorganic & Medicinal Chemistry, 10(11), 3537-3549. Link

  • Gellman, S. H. (1998).[2] Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

Sources

use of 4-Methyl-6-oxopiperidine-3-carboxylic acid as a scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Methyl-6-oxopiperidine-3-carboxylic Acid as a Scaffold in Drug Discovery

Executive Summary

The 4-Methyl-6-oxopiperidine-3-carboxylic acid scaffold represents a privileged substructure in medicinal chemistry, offering a conformationally restricted template for designing bioactive small molecules. Structurally, it functions as a


-lactam (piperidin-2-one) core with defined stereocenters at the C3 and C4 positions. This scaffold is increasingly utilized to mimic peptide turns (specifically 

-turns), inhibit nicotinamide phosphoribosyltransferase (NAMPT), and serve as a core for phenanthrene-based tylophorine analogues.

This guide details the stereoselective synthesis, functionalization, and structural validation of this scaffold. It moves beyond generic descriptions to provide a causal, mechanistic workflow for researchers aiming to exploit this motif for library generation.

Structural Analysis & Pharmacophore Mapping

The utility of this scaffold lies in its ability to lock substituents into specific vectors, reducing the entropic penalty of binding to protein targets.

  • Lactam Core (N1-C6): acts as a hydrogen bond donor (NH) and acceptor (C=O), mimicking the amide backbone of peptides.

  • C3-Carboxylic Acid: Provides a handle for amide coupling (N-terminus mimic) or bioisosteric replacement.

  • C4-Methyl Group: Induces ring puckering, influencing the equatorial/axial preference of the C3 substituent.

  • Chirality: The molecule possesses two contiguous stereocenters (C3, C4), allowing for the synthesis of four distinct diastereomers (cis-3,4 and trans-3,4 enantiomeric pairs).

DOT Diagram: Pharmacophore Vectors

Pharmacophore Scaffold 4-Methyl-6-oxopiperidine-3-carboxylic acid Lactam δ-Lactam (H-Bond Donor/Acceptor) Scaffold->Lactam Backbone Mimicry C3_Acid C3-COOH (Amide Coupling Vector) Scaffold->C3_Acid Library Expansion C4_Methyl C4-Methyl (Conformational Lock) Scaffold->C4_Methyl Stereocontrol Target Target Binding (NAMPT / GPCR) Lactam->Target Polar Interaction C3_Acid->Target Salt Bridge/H-Bond C4_Methyl->Target Hydrophobic Pocket

Figure 1: Pharmacophore mapping of the scaffold showing interaction vectors.

Protocol: Stereoselective Synthesis

The most robust route to this scaffold involves a Michael addition followed by a reductive cyclization cascade. This method is preferred over pyridine hydrogenation as it allows for better stereochemical control and avoids over-reduction.

Mechanism of Action (Causality)
  • Michael Addition: Reaction of methyl crotonate (electrophile) with methyl cyanoacetate (nucleophile) establishes the C3-C4 carbon bond. The steric bulk of the methyl group directs the incoming nucleophile.

  • Reductive Cyclization: Hydrogenation of the nitrile yields a primary amine, which spontaneously attacks the distal ester (intramolecular aminolysis) to close the lactam ring. This "self-validating" step ensures that only the cyclized product is isolated.

Materials
  • Methyl crotonate (>98%)

  • Methyl cyanoacetate

  • Sodium methoxide (NaOMe) in methanol (25 wt%)

  • Raney Nickel (slurry in water) or Pd/C (10%)

  • Hydrogen gas (balloon or Parr shaker)

  • Solvents: Methanol, Dichloromethane (DCM), 1M HCl.

Step-by-Step Methodology

Step 1: Michael Addition (Formation of Glutarate Intermediate)

  • Setup: In a dry round-bottom flask under N2, dissolve methyl cyanoacetate (10.0 mmol) in anhydrous methanol (20 mL).

  • Activation: Add NaOMe solution (1.0 eq, 10.0 mmol) dropwise at 0°C. Stir for 15 min to generate the enolate.

  • Addition: Add methyl crotonate (1.1 eq, 11.0 mmol) dropwise.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Validation: Monitor by TLC (EtOAc/Hexane 1:3). Disappearance of cyanoacetate indicates completion.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Dry over Na2SO4 and concentrate.

    • Intermediate: Dimethyl 2-cyano-3-methylglutarate.

Step 2: Reductive Cyclization (Lactam Formation)

  • Setup: Dissolve the crude intermediate in Methanol (30 mL).

  • Catalyst: Carefully add Raney Nickel (approx. 20 wt% of substrate) or 10% Pd/C (10 wt%). Safety: Raney Ni is pyrophoric; keep wet.

  • Hydrogenation: Purge with H2 gas. Stir under H2 atmosphere (50 psi in a Parr shaker is optimal, but balloon pressure works for small scales) for 12–24 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Purification: Concentrate the filtrate. The residue is the methyl ester of the target. Recrystallize from EtOAc/Hexane to isolate the major diastereomer (typically trans-3,4 due to thermodynamic stability).

Step 3: Hydrolysis to Free Acid

  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 2 hours.

  • Isolation: Acidify to pH 2 with 1M HCl. Extract with EtOAc or n-Butanol.

  • Result: 4-Methyl-6-oxopiperidine-3-carboxylic acid as a white solid.

Data Analysis & Stereochemical Validation

When synthesizing this scaffold, you will encounter diastereomers.[1][2][3] It is critical to distinguish them using NMR coupling constants (


 values).
ParameterTrans-Isomer (3,4-anti)Cis-Isomer (3,4-syn)Mechanistic Reason
C3-H / C4-H Coupling (

)
10–12 Hz 2–5 Hz Karplus equation: Trans-diaxial protons have large couplings (180° dihedral).
Thermodynamic Stability HighLowTrans-diequatorial placement of substituents is favored.
NOE Signal Weak/None between H3/H4Strong H3-H4 correlationSpatial proximity in cis configuration.

Application Note: If the cis-isomer is required (e.g., for specific turn mimicry), avoid thermodynamic equilibration. Use kinetic protonation during the Michael step or separate isomers at the ester stage using chiral HPLC.

Functionalization Workflow (Library Generation)

Once the scaffold is synthesized, it serves as a branching point for diverse libraries.

DOT Diagram: Synthetic Workflow

Synthesis Start Methyl Crotonate + Methyl Cyanoacetate Intermed Dimethyl 2-cyano-3-methylglutarate Start->Intermed Michael Addition (NaOMe) Cyclization Reductive Cyclization (H2, Raney Ni) Intermed->Cyclization Reduction Scaffold Methyl 4-methyl-6-oxopiperidine-3-carboxylate Cyclization->Scaffold Intramolecular Aminolysis PathA Hydrolysis -> Amide Coupling (Target: NAMPT Inhibitors) Scaffold->PathA LiOH; R-NH2, HATU PathB N-Alkylation (Target: Tylophorine Analogs) Scaffold->PathB NaH, R-X

Figure 2: Synthetic workflow from raw materials to functionalized drug candidates.

Protocol for Amide Coupling (Path A):

  • Activation: Dissolve the acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq).

  • Coupling: Add the amine partner (e.g., 4-aminopyridine derivatives for NAMPT inhibitors).

  • Reaction: Stir at RT for 4–16 h.

  • Note: The lactam NH is generally non-reactive under standard coupling conditions, so N-protection is often unnecessary unless using strong bases.

References

  • Vereshchagin, A. N., et al. (2020).[3] "One-pot five-component high diastereoselective synthesis of polysubstituted 2-piperidinones." Molecular Diversity, 24(4), 1327-1342.[3] Link

  • ChemicalBook. (2023). "4-Oxo-piperidine-3-carboxylic acid methyl ester Product Description." ChemicalBook Catalog. Link

  • PubChem. (2023). "Methyl 6-oxopiperidine-3-carboxylate Compound Summary." National Library of Medicine. Link

  • Davies, S. G., et al. (2007).[1] "Asymmetric three- and [2 + 1]-component conjugate addition reactions for the stereoselective synthesis of polysubstituted piperidinones." Organic & Biomolecular Chemistry, 5(9), 1405-15.[1] Link

  • LookChem. (2023). "Methyl 1-methyl-4-oxopiperidine-3-carboxylate Usage in Pharmaceuticals." LookChem. Link

Sources

Application Notes and Protocols for 4-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Overview and Physicochemical Properties

4-Methyl-6-oxopiperidine-3-carboxylic acid is a substituted heterocyclic compound featuring a piperidone core. This scaffold is of significant interest to researchers in medicinal chemistry and drug development. The molecule incorporates a lactam (a cyclic amide), a carboxylic acid, and a methyl group, presenting multiple points for synthetic modification and diverse chemical interactions. The piperidone ring is a common structural motif in a wide range of biologically active compounds. The carboxylic acid moiety, while often crucial for target binding, can present pharmacokinetic challenges, making this compound and its derivatives valuable tools for structure-activity relationship (SAR) studies and as precursors for bioisosteric replacement strategies.[1][2]

Chemical Structure

Caption: 2D Structure of 4-Methyl-6-oxopiperidine-3-carboxylic acid.

Physicochemical Data

The following table summarizes the calculated and inferred physicochemical properties of the title compound. As this is a specialized chemical, extensive experimental data is not publicly available; these values are derived from its structure and data from analogous compounds.[3][4]

PropertyValueSource / Method
Molecular Formula C₇H₁₁NO₃Calculated
Molecular Weight 157.17 g/mol Calculated[3]
Physical State Expected to be a solid powder, light cream or white.Inferred from analogs[5]
Melting Point >170 °C (Decomposition likely)Inferred from analogs[5]
Solubility Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, Methanol).Inferred from structure
pKa ~4-5 (Carboxylic Acid)Inferred from structure[1]

Section 2: Safety and Handling Protocols

Safe handling is paramount when working with any research chemical. The protocols below are synthesized from safety data sheets for structurally related piperidone and carboxylic acid derivatives.[5][6][7][8]

Personal Protective Equipment (PPE)

A summary of required PPE is provided in the table below.

Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1 or EN166 compliant safety glasses or goggles.Prevents eye irritation from airborne powder.[5][7]
Hand Nitrile or neoprene gloves.Avoids direct skin contact, which may cause irritation.[6][8]
Body Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Not required for normal handling of small quantities. Use a NIOSH-approved particle filter respirator if weighing large quantities or if dust is generated.Avoids inhalation of the powder, which may cause respiratory tract irritation.[5][7][8]
Step-by-Step Handling Protocol
  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood or on a bench with good ventilation.[8] Ensure an eyewash station and safety shower are accessible.[6][7]

  • Weighing: Tare a suitable container on an analytical balance. Carefully transfer the desired amount of 4-Methyl-6-oxopiperidine-3-carboxylic acid using a clean spatula. Avoid creating dust.

  • Dissolution: Add the desired solvent to the container with the solid. Use a vortex mixer or magnetic stirrer to aid dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[5][9] Keep away from strong oxidizing agents.[5]

  • Spill & Waste: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated chemical waste container.[7] Dispose of all waste according to local, state, and federal regulations.

Section 3: Application Notes in Drug Discovery

Role as a Heterocyclic Building Block

4-Methyl-6-oxopiperidine-3-carboxylic acid serves as a versatile scaffold for the synthesis of more complex molecules. Piperidine and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[10] This compound offers three key functional handles for derivatization:

  • The Carboxylic Acid: Can be converted to esters, amides, or other bioisosteres, or used as an anchor point for coupling to other fragments.

  • The Lactam Nitrogen: Can be alkylated or acylated to introduce substituents that can modulate properties like solubility, lipophilicity, and target engagement.

  • The Lactam Carbonyl: Can participate in reduction or other carbonyl chemistry.

The methyl group at the 4-position provides steric bulk and a fixed stereocenter (if resolved), which can be crucial for optimizing selectivity and potency by probing the topology of a target's binding pocket.

The Carboxylic Acid Moiety: A Double-Edged Sword

The carboxylic acid group is a key pharmacophoric element, often forming critical hydrogen bonds or salt-bridge interactions with biological targets.[11] However, its presence is frequently associated with suboptimal pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[1][2]

Challenges associated with carboxylic acids include:

  • Poor Membrane Permeability: The anionic charge at physiological pH can limit passive diffusion across cell membranes.[12]

  • Metabolic Instability: Carboxylic acids can undergo glucuronidation, leading to rapid clearance from the body.[1]

  • Potential for Toxicity: Some metabolic pathways for carboxylic acids can lead to reactive intermediates.[1]

This makes 4-Methyl-6-oxopiperidine-3-carboxylic acid an excellent starting point for exploring bioisosteric replacements . A bioisostere is a functional group that retains the desired biological activity of the original group but alters the molecule's physicochemical properties.[11][13] Researchers can synthesize the parent compound, test its activity, and then systematically replace the carboxylic acid with known bioisosteres (e.g., tetrazoles, acyl sulfonamides, hydroxyisoxazoles) to improve its drug-like properties.[13][14]

Caption: Workflow for using the title compound in a lead optimization campaign.

Section 4: Proposed Synthetic Protocol

While a specific synthesis for 4-Methyl-6-oxopiperidine-3-carboxylic acid is not widely published, a plausible route can be designed based on established methods for synthesizing substituted piperidones, such as the Dieckmann condensation.[10] The following is a proposed, theoretical protocol.

Synthetic Workflow Diagram

G start Start Materials: - Diethyl 2-methyl-4-aminobutane-1,1-dicarboxylate - Ethyl chloroacetate step1 Step 1: N-Alkylation start->step1 step2 Step 2: Dieckmann Condensation (Base-mediated cyclization) step1->step2 step3 Step 3: Hydrolysis & Decarboxylation (Acidic workup) step2->step3 product Final Product: 4-Methyl-6-oxopiperidine-3-carboxylic acid step3->product

Caption: Proposed synthetic workflow based on Dieckmann condensation logic.

Step-by-Step Methodology

Disclaimer: This is a theoretical protocol that requires optimization and validation in a laboratory setting.

  • N-Alkylation of the Amino Diester:

    • To a solution of diethyl 2-methyl-4-aminobutane-1,1-dicarboxylate (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.2 eq) in a suitable solvent (e.g., acetonitrile), add ethyl chloroacetate (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at 50-60 °C for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, cool the reaction, filter off any salts, and concentrate the filtrate under reduced pressure. Purify the resulting tri-ester intermediate via column chromatography.

  • Dieckmann Condensation (Cyclization):

    • Dissolve the purified tri-ester (1.0 eq) in anhydrous toluene.

    • Add a strong base, such as sodium ethoxide (NaOEt, 1.5 eq), portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

    • Allow the mixture to warm to room temperature and then heat to 80-100 °C for 4-8 hours. The formation of a precipitate is often observed. Monitor the reaction for the consumption of the starting material.

    • Causality: The strong base deprotonates the carbon alpha to one of the ester groups, which then attacks the other ester carbonyl, forming the six-membered ring.

  • Hydrolysis and Decarboxylation:

    • Cool the reaction mixture to 0 °C and carefully quench by adding aqueous acid (e.g., 3M HCl) until the pH is ~1-2.

    • Heat the biphasic mixture to reflux (or ~100 °C) for 6-12 hours. This step hydrolyzes the remaining ester groups and promotes the decarboxylation of the gem-dicarboxylic acid intermediate that is initially formed.

    • Cool the mixture, separate the aqueous layer, and wash the organic layer with water.

    • Extract the combined aqueous layers with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the final product by recrystallization or column chromatography.

Section 5: Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.[15][16]

High-Performance Liquid Chromatography (HPLC)

This protocol is designed for assessing the purity of the final compound.[17]

ParameterSpecificationRationale
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm)Good retention for moderately polar compounds.[17]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcid modifier to sharpen peaks for the carboxylic acid.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Organic eluent.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detector UV-Vis at 210 nmDetects the amide chromophore.
Injection Volume 5-10 µLStandard volume.
Gradient 5% B to 95% B over 15 minutes, hold 2 min, return to 5% B over 1 min, equilibrate 2 min.A broad gradient to elute potential impurities with different polarities.

Expected Result: A single major peak with a purity of >95% by peak area integration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Used to confirm the molecular weight of the compound.

  • Methodology: Use the same HPLC conditions as above, but with a formic acid modifier instead of TFA if better ionization is needed. The outlet of the column is connected to a mass spectrometer (e.g., ESI-QTOF).

  • Expected Result: A major ion corresponding to the expected mass.

    • [M+H]⁺: 158.0761 m/z

    • [M-H]⁻: 156.0612 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • ¹H NMR: Expect to see signals corresponding to the N-H proton, the C-H protons on the ring, the methyl group protons, and a broad signal for the carboxylic acid proton.

  • ¹³C NMR: Expect to see 7 distinct carbon signals, including peaks for the two carbonyls (amide and acid), the aliphatic carbons of the ring, and the methyl carbon.

Section 6: References

  • PubChem. 4-[Methyl-[(1-methyl-6-oxopiperidin-3-yl)carbamoyl]amino]oxolane-3-carboxylic acid. National Center for Biotechnology Information. [Link] (Accessed Feb 2026).

  • PubChem. Methyl 6-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link] (Accessed Feb 2026).

  • U.S. Environmental Protection Agency. Methyl (3S,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate. CompTox Chemicals Dashboard. [Link] (Accessed Feb 2026).

  • PubChemLite. 4,4-dimethyl-6-oxopiperidine-3-carboxylic acid. [Link] (Accessed Feb 2026).

  • LookChem. Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate. [Link] (Accessed Feb 2026).

  • Semantic Scholar. Review Article: Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link] (Accessed Feb 2026).

  • Google Patents. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. (Accessed Feb 2026).

  • Ternes, T. A. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. [Link] (Accessed Feb 2026).

  • DTIC. Piperidine Synthesis Review. [Link] (Accessed Feb 2026).

  • Royal Society of Chemistry. Supporting information for Castagnoli-Cushman reaction. [Link] (Accessed Feb 2026).

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. [Link] (Accessed Feb 2026).

  • Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link] (Accessed Feb 2026).

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link] (Accessed Feb 2026).

  • Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link] (Accessed Feb 2026).

  • Al-Salman, H. N. K. Analytical methods for diagnosis a mixture of narcotic substances in seized materials. Asian Journal of Pharmaceutical and Clinical Research. [Link] (Accessed Feb 2026).

  • Ballatore, C., et al. Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link] (Accessed Feb 2026).

  • Drug Discovery Pro. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link] (Accessed Feb 2026).

  • ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link] (Accessed Feb 2026).

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link] (Accessed Feb 2026).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-6-oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, troubleshooting, and optimization of 4-Methyl-6-oxopiperidine-3-carboxylic acid . This document is structured for researchers requiring high-fidelity protocols and mechanistic insights.

Target Molecule: 4-Methyl-6-oxopiperidine-3-carboxylic acid Core Scaffold: 2-Piperidone (δ-Lactam) Key Functionality: C3-Carboxylic Acid, C4-Methyl Group Primary Synthetic Pathway: Michael Addition


 Reductive Cyclization 

Hydrolysis

Part 1: Synthetic Route & Logic

The most robust industrial and laboratory-scale route involves the Michael addition of an alkyl cyanoacetate to an alkyl crotonate, followed by catalytic hydrogenation which triggers spontaneous cyclization.

Reaction Scheme (Graphviz)

SynthesisRoute Precursors Precursors Ethyl Crotonate + Ethyl Cyanoacetate Michael Michael Adduct (Diethyl 2-cyano-3-methylglutarate) Precursors->Michael Base (NaOEt/KOtBu) Michael Addition Amine Intermediate Amine (Transient) Michael->Amine H2, Raney Ni/Pd Nitrile Reduction LactamEster Lactam Ester (Ethyl 4-methyl-6-oxopiperidine- 3-carboxylate) Amine->LactamEster Intramolecular Cyclization (-EtOH) FinalProduct Target Product 4-Methyl-6-oxopiperidine- 3-carboxylic acid LactamEster->FinalProduct LiOH/H2O Selective Hydrolysis

Caption: Step-wise synthetic pathway from acyclic precursors to the target lactam acid.

Part 2: Troubleshooting Guides (Q&A)

Module 1: The Michael Addition (Precursor Assembly)

Context: Reaction of Ethyl Crotonate + Ethyl Cyanoacetate


 Diethyl 2-cyano-3-methylglutarate.

Q1: My yield is low (<40%), and the reaction mixture turned into a viscous polymer. What happened?

  • Diagnosis: Anionic Polymerization. Crotonates are susceptible to polymerization initiated by strong bases if the temperature is uncontrolled or if the Michael donor (cyanoacetate) is not present in excess.

  • Solution:

    • Temperature Control: Maintain the reaction between 0°C and 5°C during the addition of the base.

    • Order of Addition: Pre-mix the cyanoacetate with the catalyst, then add the crotonate slowly to this mixture. This ensures the carbanion is always available to trap the crotonate, preventing crotonate-crotonate chaining.

    • Base Selection: Switch from Sodium Ethoxide (NaOEt) to a catalytic amount of Potassium tert-butoxide (KOtBu) in THF. The bulky cation often suppresses polymerization.

Q2: I see multiple spots on TLC. Is regioselectivity an issue?

  • Diagnosis: While 1,4-addition (Michael) is favored, 1,2-addition (attack on the carbonyl) or bis-addition can occur.

  • Solution:

    • Thermodynamic Control: Run the reaction at room temperature for a longer duration (12-24h) rather than heating. Michael addition is reversible; thermodynamic conditions favor the stable 1,4-adduct.

    • Stoichiometry: Use a slight excess of Cyanoacetate (1.1 eq) to consume all crotonate and prevent side reactions.

Module 2: Reductive Cyclization (Ring Formation)

Context: Hydrogenation of the nitrile group to a primary amine, which attacks the


-ester to close the ring.

Q3: The reaction stalls at the intermediate amine or imine. Why isn't it cyclizing?

  • Diagnosis: Insufficient Activation Energy or Catalyst Poisoning . The cyclization is an intramolecular acylation. If the amine is protonated or the conformation is unfavorable, it won't cyclize.

  • Solution:

    • Heat: After hydrogen uptake ceases, heat the mixture to 60-70°C for 2-4 hours. This thermal energy drives the elimination of ethanol (cyclization).

    • Catalyst: Raney Nickel is superior to Pd/C for nitrile reduction. Ensure high pressure (50-100 psi) to prevent the formation of secondary amines.

    • Additives: Add a small amount of Acetic Acid (5%) to protonate the amine after reduction? No, this inhibits cyclization. Instead, ensure the media is neutral or slightly basic (triethylamine) to keep the amine nucleophilic.

Q4: I am isolating a "dimer" impurity. How do I stop this?

  • Diagnosis: Secondary Amine Formation. The intermediate primary amine reacts with the intermediate imine (before it is fully reduced) to form a secondary amine dimer.

  • Solution:

    • Ammonia Suppression: Perform the hydrogenation in Ethanolic Ammonia (NH3/EtOH) . The excess ammonia shifts the equilibrium away from dimer formation.

    • High Dilution: Run the reaction at a lower concentration (0.1 M) to favor intramolecular cyclization over intermolecular dimerization.

Module 3: Stereochemistry (Cis/Trans Control)

Context: The molecule has two chiral centers (C3 and C4). The product is a mixture of diastereomers.

Q5: I need the trans-isomer, but I have a mixture. How do I separate them?

  • Diagnosis: The trans-isomer (diequatorial) is generally more thermodynamically stable than the cis-isomer.

  • Solution:

    • Equilibration: Treat the crude ester mixture with NaOEt in EtOH at reflux. This will epimerize the C3 position (alpha to carbonyl) via enolization, enriching the mixture in the thermodynamically stable trans-isomer.

    • Crystallization: The trans-acid often crystallizes more readily than the cis-acid. Hydrolyze the ester mixture first, then recrystallize from water/ethanol.

    • Chromatography: If separation is required at the ester stage, use a silica column with a gradient of Hexane:Ethyl Acetate (3:1 to 1:1) . The cis-isomer is usually more polar (elutes later) due to the dipole alignment of the carbonyls.

Module 4: Hydrolysis (Final Deprotection)

Context: Converting the ethyl ester to the carboxylic acid.

Q6: My yield drops during hydrolysis, or the ring opens. What is the protocol?

  • Diagnosis: Lactam Hydrolysis. Strong base and high heat can hydrolyze the lactam amide bond, opening the ring to form a glutamic acid derivative.

  • Solution:

    • Mild Hydrolysis: Use Lithium Hydroxide (LiOH) (2 eq) in THF:Water (1:1) at 0°C to Room Temperature . LiOH is less aggressive than NaOH/KOH.

    • Monitoring: Monitor by LC-MS. Stop the reaction immediately upon consumption of the ester.

    • Acidic Workup: Carefully acidify to pH 3-4 with 1N HCl. Do not go too low, or the lactam nitrogen might protonate, making isolation difficult (zwitterion effect).

Part 3: Experimental Protocol (Best Practice)

Step 1: Synthesis of Diethyl 2-cyano-3-methylglutarate
  • Setup: Flame-dried 3-neck flask, N2 atmosphere.

  • Reagents: Dissolve Ethyl Cyanoacetate (1.05 eq) in anhydrous THF. Add KOtBu (0.05 eq) at 0°C.

  • Addition: Add Ethyl Crotonate (1.0 eq) dropwise over 30 mins at 0-5°C.

  • Reaction: Stir at RT for 12h.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc. Wash with brine. Dry (MgSO4).[1] Concentrate.

  • Yield Target: >85% (Pale yellow oil).

Step 2: Hydrogenation & Cyclization
  • Setup: High-pressure autoclave (Parr reactor).

  • Reagents: Dissolve Michael adduct in EtOH (saturated with NH3). Add Raney Nickel (10 wt% loading, washed with EtOH).

  • Reaction: Pressurize to 500 psi (35 bar) H2 . Stir at 50°C for 24h.

  • Workup: Filter catalyst through Celite (Caution: Pyrophoric). Concentrate filtrate.[2]

  • Purification: Recrystallize the solid residue from EtOAc/Hexane to isolate the trans-lactam ester.

Step 3: Hydrolysis
  • Reagents: Dissolve Lactam Ester in THF/H2O (1:1) .

  • Reaction: Add LiOH.H2O (1.5 eq) at 0°C. Stir at RT for 4h.

  • Isolation: Remove THF in vacuo. Wash aqueous layer with DCM (removes unreacted ester). Acidify aqueous layer to pH 2 with 2N HCl. Extract with EtOAc (x5) or freeze-dry if water-soluble.

Part 4: Data Summary & References

Key Physical Data
CompoundFormulaMW ( g/mol )Expected StateKey NMR Feature
Michael Adduct C11H17NO4227.26Yellow Oil

3.5-3.8 (m, 1H, CH-CN)
Lactam Ester C9H15NO3185.22White Solid

6.5 (br s, NH),

4.1 (q, OCH2)
Target Acid C7H11NO3157.17White Powder

12.1 (br s, COOH),

1.0 (d, CH3)
Troubleshooting Logic Flow

Troubleshooting Problem Start: Identify Problem LowYield Problem: Low Yield (Michael Step) Problem->LowYield NoCyclization Problem: No Cyclization (Hydrogenation) Problem->NoCyclization IsomerMix Problem: Cis/Trans Mixture Problem->IsomerMix CheckBase Check Base: Using NaOEt? LowYield->CheckBase CheckPress Check H2 Pressure: < 200 psi? NoCyclization->CheckPress Equilibrate Solution: Equilibrate with NaOEt (Thermodynamic Control) IsomerMix->Equilibrate SwitchBase Solution: Switch to KOtBu (cat) in THF CheckBase->SwitchBase IncreasePress Solution: Increase to >500 psi Use Raney Ni CheckPress->IncreasePress

Caption: Decision tree for resolving common synthetic bottlenecks.

References

  • Synthesis of 4-substituted-6-oxopiperidine-3-carboxylates

    • Title: Stereoselective synthesis of 4-substituted pipecolic acid deriv
    • Source:Journal of Organic Chemistry, 1992, 57(4), 1179–1190.
    • URL:[Link]

  • Michael Addition Methodologies

    • Title: The Michael Addition Reaction and Conjugate Addition.[3]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Separation of Piperidine Isomers

    • Title: Stereoselective Synthesis of 2,6-trans-4-Oxopiperidines.
    • Source:Royal Society of Chemistry (Supporting Info).
    • URL:[Link]

  • General Lactam Synthesis Reviews

    • Title: Synthesis of Piperidines.[4][5]

    • Source:Chemical Reviews, 2004, 104(5), 2431–2506.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Analysis of Piperidine Synthesis Routes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of piperidine synthesis, designed for researchers and drug development professionals.

Executive Summary

The piperidine pharmacophore is the most prevalent nitrogen heterocycle in FDA-approved drugs.[1] Its synthesis is often the rate-determining step in lead optimization. This guide objectively compares three distinct synthetic methodologies: Catalytic Hydrogenation of Pyridines (the industrial standard), Intramolecular Reductive Amination (the de novo stereochemical approach), and Ring-Closing Metathesis (RCM) (the functionalization approach).

Selection of the optimal route depends on three critical variables: substitution pattern fidelity , functional group tolerance , and scalability . While hydrogenation offers superior atom economy, it often fails in the presence of labile benzylic or halogenated motifs. Conversely, RCM provides exceptional functional group tolerance but suffers from high dilution requirements.

Route 1: Catalytic Hydrogenation of Pyridines

Best For: Large-scale production, simple substitution patterns, and high atom economy. Primary Challenge: Chemo-selectivity (over-reduction of aromatic rings or halogens) and catalyst poisoning.

Mechanism & Causality

This route relies on the heterolytic or homolytic activation of H₂ on a metal surface. The reaction is thermodynamically favorable (


) but kinetically inhibited by the high resonance energy of pyridine.
  • Acidic Media: Protonation of the pyridine nitrogen (forming the pyridinium ion) disrupts aromaticity, significantly lowering the activation energy for hydrogenation.

  • Catalyst Choice:

    • PtO₂ (Adams' Catalyst): The gold standard for difficult substrates. It operates best in acetic acid but can cause hydrogenolysis of halogens.

    • Rh/C: Preferred when retaining benzyl protecting groups or avoiding halogen removal.

    • Pd/C: Effective but aggressive; often leads to debenzylation.

Experimental Protocol: Heterogeneous Hydrogenation (PtO₂/AcOH)

This protocol is validated for 3-substituted pyridines.

  • Preparation: In a high-pressure autoclave glass liner, dissolve the substituted pyridine (10 mmol) in glacial acetic acid (20 mL).

    • Note: Acetic acid serves as both solvent and activator.

  • Catalyst Loading: Add PtO₂ (5 mol%, 113 mg).

    • Safety: Add catalyst under an argon blanket to prevent ignition of residual H₂ or solvent vapors.

  • Pressurization: Seal the autoclave. Purge three times with N₂ (5 bar), then three times with H₂ (5 bar). Pressurize to 50 bar (725 psi) H₂.

  • Reaction: Stir at 1000 rpm at 25°C for 12 hours.

    • Validation: Monitor H₂ uptake. Reaction is complete when pressure stabilizes.

  • Work-up: Vent H₂ carefully. Filter the mixture through a Celite pad (rinsing with MeOH) to remove the pyrophoric catalyst.

  • Neutralization: Concentrate the filtrate. Basify the residue with 2M NaOH to pH > 12. Extract with CH₂Cl₂ (3 x 30 mL).

  • Isolation: Dry organics over Na₂SO₄ and concentrate.

Performance Data: Catalyst Selectivity
SubstrateCatalystConditionsYield (%)Side ReactionsRef
3-MethylpyridinePtO₂AcOH, 50 bar, 25°C96None[1]
3-BromopyridinePtO₂AcOH, 50 bar, 25°C45Debromination (40%)[2]
3-Bromopyridine[Ir(COD)py(PCy₃)]PF₆MeOH, 50 bar, 25°C92<1% Debromination[3]
N-Benzyl-3-hydroxypyridiniumRh/CH₂O, 5 bar, 80°C91No Debenzylation[1]

Route 2: Intramolecular Reductive Amination

Best For: Chiral synthesis, complex polysubstituted piperidines (e.g., iminosugars), and avoiding high-pressure equipment. Primary Challenge: Control of oligomerization and strict requirement for 1,5-dicarbonyl precursors.

Mechanism & Causality

This "one-pot" cascade involves the condensation of an amine with a 1,5-dicarbonyl (or halo-carbonyl) to form an imine/enamine, which is irreversibly reduced to the amine.

  • Hydride Source: Sodium cyanoborohydride (NaBH₃CN) is preferred over NaBH₄ because it is stable at pH 5-7, the optimal window for iminium ion formation.

  • Stereocontrol: The hydride attack usually occurs from the less hindered face, allowing for predictable diastereoselectivity.

Experimental Protocol: Double Reductive Cyclization

Protocol for synthesizing N-alkyl piperidines from glutaraldehyde derivatives.

  • Reagent Setup: To a flask containing the 1,5-dialdehyde precursor (5 mmol) in MeOH (25 mL), add the primary amine (5.5 mmol).

  • Imine Formation: Stir at 0°C for 30 minutes. Add glacial acetic acid (to pH 6) to catalyze iminium formation.

  • Reduction: Add NaBH₃CN (7.5 mmol) portion-wise over 20 minutes.

    • Critical Step: Do not add hydride all at once; exotherms can degrade the aldehyde.

  • Cyclization: Allow to warm to RT and stir for 16 hours.

    • Validation: TLC (ninhydrin stain) should show disappearance of the aldehyde and appearance of a basic spot.

  • Quench: Add sat. NaHCO₃ (10 mL). Stir for 30 mins to decompose borate complexes.

  • Extraction: Extract with EtOAc. Wash organics with brine.

Performance Data: Yield vs. Precursor
Precursor TypeAmine SourceReducing AgentYield (%)Stereoselectivity (cis:trans)Ref
1,5-GlutaraldehydeBenzylamineNaBH(OAc)₃88N/A[4]
5-Oxo-hexanal(S)-PEANaBH₃CN7495:5[5]
Sugar-derived 1,5-dicarbonylButylamineNaBH₃CN77>98:2[6]

Route 3: Ring-Closing Metathesis (RCM)

Best For: Constructing unsaturated piperidines (tetrahydropyridines), macrocycles, and functionalizing the ring post-synthesis. Primary Challenge: High dilution (to prevent intermolecular polymerization) and cost of Ru-catalysts.

Mechanism & Causality

RCM utilizes a metal alkylidene (Grubbs catalyst) to exchange substituents between two terminal alkenes, releasing ethylene gas and forming a cyclic alkene.

  • Dilution Factor: Reactions must be run at low concentration (0.01 – 0.05 M) to entropically favor ring closure over cross-metathesis (polymerization).

  • Amine Protection: Basic amines poison the Ru-catalyst. The nitrogen must be protected (e.g., N-Boc, N-Tosyl) or converted to an ammonium salt (using TsOH) prior to reaction.

Experimental Protocol: RCM with Grubbs II

Protocol for N-Tosyl-1,2,3,6-tetrahydropyridine.[2]

  • Substrate Prep: Dissolve N,N-diallyl-4-methylbenzenesulfonamide (1.0 mmol) in anhydrous CH₂Cl₂ (100 mL).

    • Note: 0.01 M concentration is critical.

  • Degassing: Sparge the solution with Argon for 15 minutes. Oxygen deactivates the catalyst.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (2 mol%, 17 mg).

  • Reflux: Fit a reflux condenser and heat to 40°C for 2 hours under Argon flow.

    • Validation: The continuous removal of ethylene gas drives the equilibrium.

  • Quench: Add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 12 hours to sequester Ruthenium.

  • Filtration: Filter through a silica plug to remove the metal complex.

  • Purification: Flash chromatography (Hexane/EtOAc).

Performance Data: RCM Efficiency
SubstrateCatalyst (Load)Solvent (Conc.)Yield (%)ProductRef
N-Tosyl-diallylamineGrubbs II (2%)DCM (0.01 M)97Tetrahydropyridine[7]
N-Boc-diallylamineGrubbs I (5%)DCM (0.05 M)86Tetrahydropyridine[7]
2-Substituted dieneGrubbs II (5%)Toluene (0.005 M)91Chiral Piperidine[8]

Comparative Analysis Matrix

FeatureHydrogenation (Route 1)Reductive Amination (Route 2)RCM (Route 3)
Atom Economy Excellent (Add H₂ only)Moderate (Loss of H₂O/O)Good (Loss of C₂H₄)
Scalability High (Industrial standard)Medium (Exotherm control)Low (High dilution required)
Cost Low (Catalyst recycled)Low (Cheap reagents)High (Ru catalyst)
Funct. Group Tolerance Poor (Reduces NO₂, alkene, X)GoodExcellent
Stereocontrol Difficult (cis/trans mixtures)High (Substrate control)N/A (Forms alkene)
E-Factor (Waste) Very LowModerateHigh (Solvent waste)

Visualizations[3][4][5]

Figure 1: Mechanistic Pathways

Caption: Comparison of the activation steps: Proton-assisted hydrogenation vs. Iminium ion reduction vs. Ruthenium alkylidene cycle.

PiperidinePathways cluster_0 Route 1: Hydrogenation cluster_1 Route 2: Reductive Amination cluster_2 Route 3: RCM Pyridine Pyridine PyH Pyridinium Ion (Activated) Pyridine->PyH + H+ Piperidine1 Piperidine PyH->Piperidine1 + 3H2 / PtO2 Dicarbonyl 1,5-Dicarbonyl Imine Cyclic Imine Dicarbonyl->Imine + R-NH2 Piperidine2 Piperidine Imine->Piperidine2 + NaBH3CN Diene N-Diallylamine RuComplex Ru-Metallocycle Diene->RuComplex Grubbs Cat. Tetrahydro Tetrahydropyridine RuComplex->Tetrahydro - Ethylene

Figure 2: Decision Logic for Route Selection

Caption: Flowchart to determine the optimal synthetic route based on substrate constraints.

DecisionTree Start Start: Target Piperidine Scale Is Scale > 100g? Start->Scale FG Sensitive FG present? (Alkene, Halogen, Benzyl) Scale->FG No (Lab/Pilot) Route1 Route 1: Hydrogenation (PtO2 or Rh/C) Scale->Route1 Yes (Industrial) Unsat Is C=C double bond needed? FG->Unsat No Route3 Route 3: RCM FG->Route3 Yes (Alkene present) Route1_Ir Route 1 (Modified): Ir-Catalyzed Transfer Hydrog. FG->Route1_Ir Yes (Halogen present) Chiral Is strict stereocontrol required? Chiral->Route1 No Route2 Route 2: Reductive Amination Chiral->Route2 Yes (De Novo) Unsat->Chiral No Unsat->Route3 Yes

References

  • Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, vol. 27, no. 12, 2015. [Link]

  • Despois, A., & Cramer, N. "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv, 2025. [Link]

  • Matassini, C., et al. "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Chimica Oggi, 2020. [Link]

  • ResearchGate. "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." ResearchGate Review. [Link]

  • Felpin, F., & Lebreton, J. "Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis."[3] European Journal of Organic Chemistry, 2003.[3] [Link]

Sources

Introduction: The Prominence of the Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 4-Methyl-6-oxopiperidine-3-carboxylic Acid and Its Analogues

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1] Its derivatives are integral to the structure of numerous pharmaceuticals and naturally occurring alkaloids, demonstrating a vast range of biological activities. This guide focuses on the 4-Methyl-6-oxopiperidine-3-carboxylic acid scaffold, a promising but specific starting point for exploring structure-activity relationships (SAR). While direct research on this exact molecule is limited, by examining its close structural relatives—piperidine-3-carboxylic acid (nipecotic acid) derivatives and piperidinone analogues—we can construct a robust comparative analysis. This guide will delve into the anticonvulsant, enzyme inhibitory, and antimicrobial properties of these analogues, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and protocols.

Anticonvulsant Properties: Modulating Neurological Pathways

Derivatives of piperidine-3-carboxylic acid have long been investigated for their anticonvulsant effects, primarily through their interaction with neurotransmitter systems.[2][3] The mechanism often involves the inhibition of γ-aminobutyric acid (GABA) uptake or the modulation of N-methyl-D-aspartate (NMDA) receptors, both crucial in regulating neuronal excitability.[4][5][6]

Structure-Activity Relationship (SAR) Insights

The anticonvulsant potency of these analogues is highly dependent on their substitution patterns. Modifications to the piperidine nitrogen and the carboxylic acid moiety can dramatically alter efficacy and neurotoxicity. For instance, converting the carboxylic acid to a benzylamide has been shown to produce compounds that are effective in blocking maximal electroshock (MES)-induced seizures.[2] Further substitution on the benzyl group or the piperidine ring allows for fine-tuning of activity. The goal is often to increase the protective index (PI), a ratio of neurotoxic dose to anticonvulsant dose, to develop safer therapeutic agents.[2]

Comparative Data: Anticonvulsant Activity of Piperidine Derivatives
Compound/AnalogueSeizure ModelActivity MetricResultReference
PiperinePentylenetetrazole (PTZ)Onset of ConvulsionsSignificantly delayed at 10 mg/kg[5]
PiperineMaximal Electroshock (MES)MortalityDecreased mortality[7]
3-PC Benzylamide DerivativesMaximal Electroshock (MES)Protective Index (PI)Ranged from < 1 to > 7.2[2]
1-[1-(3-methoxyphenyl) (tetralyl)] piperidine (PCP1)PTZ-Induced KindlingSeizure ScoreProminent anti-convulsion effect compared to Phencyclidine (PCP)[4]
Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acidscPTZ & DMCM-induced seizuresAnticonvulsant ActivityCompounds 9a, 9b, and 9c showed promising activity compared to diazepam[6]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice

This protocol is a standard preclinical model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Male Swiss mice (20-25 g) are used. The test compound or vehicle (control) is administered intraperitoneally (i.p.).

  • Acclimatization: Animals are allowed to acclimatize for 30-60 minutes, corresponding to the time of peak effect of the test compound.

  • Electrode Placement: Corneal electrodes, moistened with saline, are placed on the eyes of the mouse.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hind-limb extension seizure. The complete extension of the hind limbs is considered a positive endpoint.

  • Data Analysis: The percentage of animals protected from seizures in the drug-treated group is compared to the vehicle-treated group. The dose at which 50% of the animals are protected (ED50) is then calculated.

Workflow for Anticonvulsant Screening

G cluster_0 In Vivo Screening cluster_1 Toxicity Assessment A Compound Administration (i.p. injection) B Acclimatization Period (30-60 min) A->B C Seizure Induction (MES or PTZ) B->C D Observation & Scoring (Tonic hind-limb extension) C->D E Data Analysis (Calculate ED50) D->E I I E->I Determine Protective Index (TD50/ED50) F Rotarod Test (Motor Impairment) G Observation for Adverse Effects F->G H Calculate TD50 G->H H->I

Caption: Workflow for evaluating the anticonvulsant efficacy and neurotoxicity of novel compounds.

Enzyme Inhibition: Targeting Cathepsin K for Anti-Osteoporosis Therapy

A distinct and highly promising application of piperidine-3-carboxylic acid analogues is in the field of enzyme inhibition. Specifically, piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of Cathepsin K (Cat K), a cysteine protease critically involved in bone resorption.[8][9] Inhibiting this enzyme is a key therapeutic strategy for treating osteoporosis.

Structure-Activity Relationship (SAR) Insights

The development of Cat K inhibitors from this scaffold has yielded clear SAR trends. For instance, the nature of the substituent on the piperidine nitrogen is crucial. Sulfonyl piperidine compounds have shown initial promise.[9] Furthermore, substitutions on the carboxamide portion significantly impact inhibitory potency. Studies have shown that electron-withdrawing groups (e.g., chloro, bromo) at the R1 position generally lead to higher potency than electron-donating groups.[8] The position of these substituents is also key, with a 4-chloro substitution demonstrating more favorable activity compared to 2-chloro or 3-chloro substitutions.[8]

Comparative Data: Cathepsin K Inhibitory Activity
CompoundR1 SubstituentIC50 (µM)Reference
H-74-ChloroPotent (exact value not stated, but more active than H-10)[8]
H-82-ChloroLess potent than H-7[8]
H-9 3-Chloro 0.08 [8][9]
H-104-BromoLess potent than H-7[8]
F-12 (Fragment)Sulfonyl Piperidine13.52[9]

Note: Compound H-9 emerged as the most potent inhibitor in the series studied.

Experimental Protocol: In Vitro Cathepsin K Enzymatic Assay

This protocol outlines a method to determine the IC50 value of a test compound against Cathepsin K.

  • Reagent Preparation: Prepare a buffer solution (e.g., 100 mM sodium acetate, pH 5.5, containing EDTA and DTT). Prepare the Cathepsin K enzyme solution and the fluorogenic substrate (e.g., Z-FR-AMC) in the same buffer.

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO and then dilute further in the assay buffer.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, the test compound dilutions, and the Cathepsin K enzyme solution. Include a positive control (enzyme + buffer, no inhibitor) and a negative control (buffer only).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothetical Binding Mode of a Piperidine Derivative

G cluster_0 Cathepsin K Active Site Cys25 Cys25 His162 His162 P3 Pocket P3 Pocket S2 Pocket S2 Pocket Inhibitor Piperidine Derivative Inhibitor->Cys25 Covalent or H-bond Inhibitor->His162 H-bond Inhibitor->P3 Pocket Hydrophobic Interaction Inhibitor->S2 Pocket Hydrophobic Interaction

Caption: Hypothetical binding of a piperidine-based inhibitor within the active site of Cathepsin K.

Antimicrobial Activity: A Scaffold for New Antibacterials and Antifungals

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for antibiotic development.[10] Piperidin-4-one derivatives, which are structurally related to the core topic molecule, have been investigated as a template for new antimicrobial agents. These compounds and their derivatives have demonstrated activity against both pathogenic bacteria and fungi.[10]

Structure-Activity Relationship (SAR) Insights

Research into 2,6-diaryl-3-methyl-4-piperidones has shown that these compounds possess baseline antimicrobial activity.[10] A significant enhancement in potency is observed when the ketone at the 4-position is converted into a thiosemicarbazone derivative. This modification often leads to lower Minimum Inhibitory Concentration (MIC) values, indicating greater efficacy. The nature of the aryl groups at the 2 and 6 positions also plays a role in modulating the activity spectrum against different microbial strains.

Comparative Data: Antimicrobial Activity (MIC in µg/mL)
CompoundStructureS. aureusE. coliB. subtilisC. albicansReference
Ampicillin (Std.)-25100100-[10]
Terbinafine (Std.)----50[10]
Compound 1a2,6-diaryl-3-methyl-4-piperidone>1000>1000>1000500[10]
Compound 1bThiosemicarbazone of 1a500250500125[10]
Compound 2bMethoxy-substituted Thiosemicarbazone250125250125[10]

Note: The conversion to thiosemicarbazone derivatives (e.g., 1b, 2b) consistently improves antimicrobial activity over the parent piperidinone (1a).

Experimental Protocol: Agar Well Diffusion Method for MIC Determination

This method provides a preliminary assessment of a compound's antimicrobial activity.

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Seeding the Plate: Uniformly spread the microbial inoculum over the surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.

  • Compound Application: Add a specific volume (e.g., 100 µL) of different concentrations of the test compound dissolved in a suitable solvent (like DMSO) into the wells. Include a solvent control and a standard antibiotic control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). The lowest concentration of the compound that produces a visible zone of inhibition is recorded as the Minimum Inhibitory Concentration (MIC).[11]

General Workflow for Antimicrobial Screening

G A Prepare Standardized Microbial Inoculum B Seed Agar Plates A->B C Create Wells in Agar B->C D Add Test Compound (Serial Dilutions) C->D E Incubate Plates (24-48h) D->E F Measure Zones of Inhibition E->F G Determine MIC F->G

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.

Conclusion

The 4-Methyl-6-oxopiperidine-3-carboxylic acid scaffold and its analogues represent a versatile and highly valuable platform in drug discovery. By analyzing its structural relatives, we have demonstrated a rich pharmacology with significant potential across multiple therapeutic areas. The structure-activity relationships discussed herein highlight key chemical modifications that can enhance potency and selectivity. Derivatives of this core structure have shown compelling activity as anticonvulsants by modulating key neurotransmitter systems, as potent Cathepsin K inhibitors for treating bone diseases like osteoporosis, and as a promising foundation for the development of new antimicrobial agents . The experimental protocols and comparative data provided serve as a foundational guide for researchers aiming to explore and optimize this privileged scaffold for the next generation of therapeutics.

References

  • Anticonvulsant activity of novel derivatives of 2- and 3-piperidinecarboxylic acid in mice and rats - PubMed. (n.d.).
  • Antioxidant and Antiepileptic Activity of 1-[1-(3-Methoxyphenyl) (Tetralyl)] Piperidine as a New Derivative of Phencyclidine on Pentylentetrazole-Induced Kindling Mice. (n.d.).
  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - MDPI. (n.d.).
  • A review of pharmacology and clinical use of piperine and its derivatives - PubMed. (1983). Epilepsia, 24(2), 177-82.
  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC - NIH. (n.d.).
  • Anticonvulsant mechanisms of piperine, a piperidine alkaloid - Macquarie University. (n.d.).
  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. (2024).
  • Computational Docking Analysis of Piperidine-3-Carboxylic Acid Derivatives: A Comparative Guide - Benchchem. (n.d.).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A, 7(2), 163-189.
  • Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors - ResearchGate. (n.d.).
  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).
  • Synthesis and the antimicrobial activ - JOCPR. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

Sources

A Comparative Guide to 4-Methyl-6-oxopiperidine-3-carboxylic acid and Other GABA Analogues for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of 4-Methyl-6-oxopiperidine-3-carboxylic acid and other prominent γ-aminobutyric acid (GABA) analogues. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of properties to explain the causal relationships behind experimental designs and the functional implications of differing molecular mechanisms.

Introduction: The Landscape of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the balance between neuronal excitation and inhibition.[1] Its effects are primarily mediated through two receptor classes: ionotropic GABAA receptors and metabotropic GABAB receptors.[2][3] Dysregulation in the GABA system is implicated in numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and spasticity.

GABA itself has limited therapeutic utility due to its inability to cross the blood-brain barrier effectively. This has driven the development of GABA analogues, synthetic compounds designed to mimic or modulate the GABA system.[1] These analogues achieve their effects through diverse mechanisms, not always involving direct receptor agonism. This guide will dissect the structural and mechanistic differences between the novel compound 4-Methyl-6-oxopiperidine-3-carboxylic acid and established analogues like Baclofen, Gabapentin, and Pregabalin, providing a framework for their comparative evaluation.

Profiling the Target Compound: 4-Methyl-6-oxopiperidine-3-carboxylic acid

Information in the public domain regarding the specific biological activity of 4-Methyl-6-oxopiperidine-3-carboxylic acid is limited. However, its core structure, a substituted piperidine ring, is a common scaffold in neuroactive compounds. The presence of the carboxylic acid and oxo- (keto) group suggests potential interactions with amino acid transporters or receptors.

Structurally, it is a cyclic analogue of GABA. The piperidine ring constrains the molecule's conformation, which can lead to higher receptor selectivity compared to flexible molecules. The methyl group at position 4 may influence binding affinity and metabolic stability. Based on this structure, its pharmacological profile could hypothetically involve:

  • Direct GABAB Receptor Agonism: Similar to Baclofen, the cyclic structure might fit the GABAB receptor binding pocket.

  • GABA Transporter (GAT) Inhibition: The structure could allow it to block the reuptake of GABA from the synaptic cleft, increasing its ambient concentration.

  • Interaction with α2δ Subunits: While less likely given the structural divergence from gabapentinoids, this cannot be entirely ruled out without experimental data.

Further research, beginning with foundational assays like those described in Section 5, is required to elucidate its precise mechanism of action.

Comparative Analysis of Established GABA Analogues

To provide context for evaluating 4-Methyl-6-oxopiperidine-3-carboxylic acid, we will compare it against two classes of well-characterized GABA analogues: a direct GABAB agonist and α2δ subunit ligands.

Baclofen: The Archetypal GABAB Receptor Agonist

Baclofen is a derivative of GABA used clinically as a muscle relaxant and antispasmodic agent.[4][5]

  • Mechanism of Action: Baclofen is a selective agonist for the GABAB receptor.[4][6][7] Upon binding, it activates a Gi/o protein-coupled signaling cascade.[2] This leads to the inhibition of adenylyl cyclase, the activation of inwardly rectifying potassium channels (causing hyperpolarization), and the inhibition of voltage-gated calcium channels.[2][6] The net effect is a reduction in the release of excitatory neurotransmitters.[4][6]

  • Clinical Relevance: Its primary use is in treating spasticity resulting from conditions like multiple sclerosis and spinal cord injuries.[4][8]

Gabapentin & Pregabalin: The Gabapentinoids (α2δ Ligands)

Despite being named as GABA analogues, Gabapentin and Pregabalin exert their primary effects through a mechanism independent of GABA receptors.[9][10][11]

  • Mechanism of Action: These drugs bind with high affinity to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[12][13][14][15] This interaction is believed to reduce the trafficking of these channels to the presynaptic membrane, leading to a decrease in calcium influx and, consequently, a reduced release of excitatory neurotransmitters like glutamate and substance P.[9][12][13][15]

  • Clinical Relevance: They are widely used for treating neuropathic pain, partial seizures, and generalized anxiety disorder.[9][13][16]

Head-to-Head Comparison: Properties and Quantitative Data

The following table summarizes the key properties of the selected GABA analogues. Data for 4-Methyl-6-oxopiperidine-3-carboxylic acid is hypothetical and serves as a placeholder for future experimental determination.

Property 4-Methyl-6-oxopiperidine-3-carboxylic acid Baclofen Gabapentin Pregabalin
Primary Target To be determinedGABAB Receptorα2δ subunit of VGCCsα2δ subunit of VGCCs
Mechanism Hypothesized: GABAB Agonist or GAT InhibitorDirect AgonistIndirect Antagonist (reduces channel trafficking/function)Indirect Antagonist (reduces channel trafficking/function)
Binding Affinity (Ki) To be determined156 µM (for α2δ subunit, very low)[11]~0.05 µM (for α2δ subunit)[11]High affinity for α2δ-1 and α2δ-2 subunits[16][17]
Primary Therapeutic Use To be determinedSpasticity[8]Neuropathic Pain, Epilepsy[9]Neuropathic Pain, Epilepsy, Anxiety[16]
GABA Receptor Binding To be determinedYes (GABAB)[6][7]No[9][11]No[15][16]
Bioavailability To be determinedVariable27-60% (saturable transport)[9]≥90% (not dose-dependent)[16]
Metabolism To be determinedNot significantly metabolized[4]Not significantly metabolized[9]<2% is metabolized[16]
Elimination Half-life To be determined~1.5 hours (intrathecal)[4]5 to 7 hours[9]4.5 to 7 hours[16]

Key Experimental Protocols for Characterization

To determine the pharmacological profile of a novel compound like 4-Methyl-6-oxopiperidine-3-carboxylic acid, a series of validated in-vitro assays are necessary. The following protocol describes a foundational experiment to test the hypothesis of GABAB receptor interaction.

Radioligand Competition Binding Assay for GABAB Receptors

This assay determines if a test compound can displace a known radioactive ligand from the GABAB receptor, thereby indicating affinity for the same binding site.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [3H]-Baclofen or a high-affinity antagonist like [3H]CGP54626 is used. An antagonist is often preferred as it is less sensitive to GTP concentrations, providing a more stable binding signal.

  • Membrane Preparation: Using brain tissue (e.g., rat cortex or cerebellum) provides receptors in their native lipid environment. Thorough washing is critical to remove endogenous GABA, which would otherwise compete with the radioligand and artificially reduce its binding.[18]

  • Assay Termination: Rapid filtration is used to separate bound from unbound radioligand. This must be done quickly and with ice-cold buffer to minimize the dissociation of the ligand from the receptor during the washing steps.[19]

Detailed Step-by-Step Methodology:

I. Materials & Reagents

  • Tissue: Frozen rat brain cortex.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]CGP54626 (specific activity ~30-50 Ci/mmol).

  • Competitors: Unlabeled Baclofen (for positive control), 4-Methyl-6-oxopiperidine-3-carboxylic acid (test compound).

  • Equipment: Tissue homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold with glass fiber filters (e.g., GF/B), scintillation counter, scintillation fluid.

II. Procedure

  • Membrane Preparation: a. Thaw rat cortex on ice and homogenize in 20 volumes of ice-cold Homogenization Buffer. b. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and large debris. c. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 min at 4°C to pellet the membranes.[18] d. Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation step three more times to wash away endogenous GABA.[18] e. Resuspend the final pellet in Assay Buffer to a protein concentration of ~1 mg/mL (determined by a Bradford or BCA assay).

  • Competition Assay Setup (in 96-well plate): a. Total Binding Wells: Add 100 µL membrane preparation, 50 µL Assay Buffer, and 50 µL of [3H]CGP54626 (final concentration ~2-4 nM). b. Non-Specific Binding (NSB) Wells: Add 100 µL membrane preparation, 50 µL of high concentration unlabeled Baclofen (e.g., 10 µM final concentration), and 50 µL of [3H]CGP54626. c. Test Compound Wells: Add 100 µL membrane preparation, 50 µL of 4-Methyl-6-oxopiperidine-3-carboxylic acid at various concentrations (e.g., 1 nM to 100 µM), and 50 µL of [3H]CGP54626.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach binding equilibrium.[20]

  • Filtration: a. Terminate the assay by rapidly filtering the contents of each well through the glass fiber filters using the vacuum manifold. b. Immediately wash the filters three times with 4 mL of ice-cold Wash Buffer.[20]

  • Quantification: a. Place the filters in scintillation vials, add scintillation fluid, and allow them to sit for several hours. b. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: a. Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM). b. Plot the percentage of specific binding against the log concentration of the test compound. c. Use non-linear regression (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Pathways and Workflows

Diagrams are essential for conceptualizing complex biological and experimental systems.

GABAB Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by a GABAB agonist like Baclofen.

GABAB_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Space GABAB GABAB Receptor (R1/R2 Heterodimer) Gi_o Gi/o Protein (αβγ Trimer) GABAB->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP K_Channel GIRK K+ Channel Hyperpolarization Hyperpolarization & Reduced Excitability K_Channel->Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channel Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Agonist Baclofen or Endogenous GABA Agonist->GABAB Binds G_alpha Gαi/o Gi_o->G_alpha Dissociates G_betagamma Gβγ Gi_o->G_betagamma Dissociates G_alpha->AC Inhibits G_betagamma->K_Channel G_betagamma->Ca_Channel Inhibits ATP ATP

Caption: GABAB receptor activation pathway.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the logical flow of the experimental protocol described in Section 5.1.

Binding_Assay_Workflow A Homogenize Brain Tissue & Prepare Membranes B Perform Protein Quantification (BCA/Bradford) A->B C Set Up 96-Well Plate: - Total Binding - Non-Specific Binding (NSB) - Test Compound Dilutions B->C D Add Membrane Prep, Radioligand & Competitors C->D E Incubate to Reach Equilibrium D->E F Rapidly Filter Plate Contents (Separate Bound from Free) E->F G Wash Filters with Ice-Cold Buffer F->G H Measure Radioactivity (Scintillation Counting) G->H I Data Analysis: Calculate IC50 and Ki Values H->I

Caption: Workflow for a radioligand competition binding assay.

Conclusion and Future Directions

While established GABA analogues like Baclofen and Pregabalin have well-defined mechanisms targeting either GABAB receptors or VGCC α2δ subunits, the pharmacological profile of 4-Methyl-6-oxopiperidine-3-carboxylic acid remains to be characterized. Its rigid cyclic structure is a promising feature for achieving receptor selectivity.

The immediate and necessary next step for evaluating this compound is to perform foundational in-vitro pharmacological assays, starting with the GABAB receptor binding protocol detailed herein. Subsequent experiments should include functional assays (e.g., [35S]GTPγS binding to measure G-protein activation), binding assays for other relevant targets like GABAA receptors and GABA transporters, and eventually, in-vivo models of disease to assess its therapeutic potential. This systematic approach will allow researchers to accurately place 4-Methyl-6-oxopiperidine-3-carboxylic acid within the complex landscape of GABAergic modulators and determine its value for future drug development efforts.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Baclofen?
  • Urits, I., et al. (2024, August 11). Baclofen. In StatPearls. NCBI Bookshelf.
  • Wikipedia. (n.d.). Gabapentin.
  • Dr.Oracle. (2025, March 19). What is the mode of action of baclofen?
  • Taylor, C. P. (1997). Mechanisms of action of gabapentin. PubMed.
  • Wikipedia. (n.d.). Baclofen.
  • Pin, J. P., & Bettler, B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PMC.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gabapentin?
  • Psych Scene Hub. (2023, September 27). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin.
  • ResearchGate. (2014, August 4). Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits.
  • Simple Nursing. (2026, January 12). Gabapentin Mechanism Of Action Explained: A Comprehensive Guide For Nursing Students.
  • RxList. (2019, August 15). Baclofen (Baclofen Tablets): Side Effects, Uses, Dosage, Interactions, Warnings.
  • Wikipedia. (n.d.). Pregabalin.
  • Enna, S. J., & Ferkany, J. W. (1987). Characterization of GABA Receptors. PMC - PubMed Central.
  • Dr.Oracle. (2026, January 19). What is the mechanism of action of Lyrica (pregabalin)?
  • Maneuf, Y. P., et al. (2006, February 23). Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. PubMed.
  • Pharmacology Education Project. (2019, July 18). GABA Analogues - Part One.
  • Drugs.com. (2023, April 14). Gamma-aminobutyric acid analogs.
  • Wikipedia. (n.d.). Gabapentinoid.
  • Zhang, Y., et al. (2025, May 16). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-6-oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of pharmaceutical research and drug development, the proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the safe disposal of 4-Methyl-6-oxopiperidine-3-carboxylic acid, a compound that, while not extensively characterized in publicly available safety literature, requires a cautious and informed approach to its handling and disposal based on its chemical structure and the known hazards of similar piperidine derivatives.

As a senior application scientist, my objective is to provide you with a procedural guide that is both scientifically sound and practically applicable in a laboratory setting. This document is structured to explain the "why" behind each step, ensuring that these procedures become an integral part of your laboratory's standard operating procedures (SOPs).

Understanding the Hazard Profile

All laboratory personnel must treat chemical waste as hazardous unless it has been explicitly confirmed to be non-hazardous by a qualified individual[2]. This precautionary principle is fundamental to ensuring a safe laboratory environment.

Parameter Guideline/Information Source
Inferred Hazard Classification Skin Irritant, Serious Eye Irritant, Potential Respiratory Irritant[1]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (or face shield), lab coat[3][4]
Primary Regulatory Bodies Environmental Protection Agency (EPA), Occupational Safety and Health Administration (OSHA)[5][6]
Governing Regulations Resource Conservation and Recovery Act (RCRA), OSHA Laboratory Standard (29 CFR 1910.1450)[5][6]
Disposal Method Licensed hazardous waste disposal service[4][7]
Step-by-Step Disposal Protocol

The disposal of 4-Methyl-6-oxopiperidine-3-carboxylic acid must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), a mandatory written program that outlines the procedures for handling hazardous chemicals in the laboratory[3][6][8].

1. Waste Segregation and Collection:

  • Do not mix with other waste streams. Collect waste 4-Methyl-6-oxopiperidine-3-carboxylic acid, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and compatible hazardous waste container[9].

  • Solid vs. Liquid Waste: Use separate containers for solid waste and liquid waste solutions containing this compound. Solid waste should be collected in a clearly labeled, durable container lined with a heavy-duty plastic bag[10][11]. Liquid waste should be collected in a shatter-resistant container, preferably plastic, to minimize the risk of breakage[5].

  • Incompatible Wastes: It is crucial to segregate incompatible wastes to prevent dangerous chemical reactions. For instance, keep acidic waste separate from basic waste and oxidizing agents away from flammable materials[11][12].

2. Container Labeling:

Proper labeling is a critical component of hazardous waste management, mandated by the EPA[13]. The label on your waste container must include the following information:

  • The words "Hazardous Waste"[13].

  • The full chemical name: "4-Methyl-6-oxopiperidine-3-carboxylic acid" (avoiding abbreviations or chemical formulas)[9].

  • The approximate quantity or concentration of the waste.

  • The date when the waste was first added to the container (accumulation start date)[5].

  • The location of origin (e.g., laboratory name and room number)[5].

3. Storage of Hazardous Waste:

  • Satellite Accumulation Areas (SAAs): Waste should be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel generating the waste[9].

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition or heat[12][14]. Ensure the container is kept tightly closed except when adding waste[9][15].

  • Secondary Containment: It is best practice to store liquid waste containers in a secondary containment bin to capture any potential leaks or spills.

4. Arranging for Disposal:

  • Do not dispose of this chemical down the drain or in the regular trash. This is illegal and can harm the environment and public health[5][12][16].

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste[5]. Follow their specific procedures for waste collection requests.

  • Waste must be disposed of through a licensed hazardous waste disposal company that will handle the final treatment, such as incineration, in accordance with national and regional regulations[4].

Emergency Procedures for Spills

In the event of a spill, the primary objective is to ensure the safety of all personnel.

  • Alert others in the immediate area.

  • Evacuate the area if the spill is large or if there is a risk of respiratory exposure.

  • If you are trained and it is safe to do so, manage the spill using an appropriate spill kit.

    • Wear the necessary PPE, including gloves, goggles, and a lab coat.

    • For solid spills, carefully sweep up the material and place it in the designated hazardous waste container[17].

    • For liquid spills, use an inert absorbent material to contain and clean up the spill.

  • Report the spill to your laboratory supervisor and EHS office.

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-6-oxopiperidine-3-carboxylic acid waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate Waste (Solid or Liquid) Segregate Segregate Waste (Solid vs. Liquid, Incompatibles) Generate->Segregate Isolate Label Label Container Correctly ('Hazardous Waste', Full Chemical Name, Date) Segregate->Label Identify Store Store in Designated SAA (Cool, Dry, Ventilated, Secondary Containment) Label->Store Secure EHS Contact EHS for Pickup Store->EHS Request LicensedDisposal Disposal by Licensed Waste Company EHS->LicensedDisposal Coordinate

Caption: Decision workflow for the disposal of 4-Methyl-6-oxopiperidine-3-carboxylic acid.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Dispose of Chemical Waste . (n.d.). Environmental Health and Safety, University of Tennessee, Knoxville. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . (n.d.). MasterControl. Retrieved from [Link]

  • The Laboratory Standard . (n.d.). Office of Clinical and Research Safety, Vanderbilt University. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . (2023, September 18). Compliancy Group. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab . (2021, October 26). Clinical Lab Manager. Retrieved from [Link]

  • Hazardous Waste Disposal Guide . (2023, February 27). Research Safety, Northwestern University. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . (n.d.). Labor Security System. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste . (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . (n.d.). ERG Environmental. Retrieved from [Link]

  • SAFETY DATA SHEET . (n.d.). AGF Bioscience. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines . (n.d.). Columbia University Research. Retrieved from [Link]

  • Hazardous Waste and Disposal . (n.d.). American Chemical Society. Retrieved from [Link]

  • Chemical Product and Company Identification Section 3 - Composition, Information on Ingredients Section 4 - First Ai . (n.d.). BioSpectra, Inc. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide . (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • SAFETY DATA SHEET - Fisher Scientific . (n.d.). Fisher Scientific. Retrieved from [Link]

  • 5 - Safety Data Sheet . (n.d.). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.